5,7-Difluoroindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAAWNDWZKKUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between 5,7-Difluoroindoline and 5,7-Difluoroindole
An In-Depth Technical Guide to 5,7-Difluoroindole and 5,7-Difluoroindoline: Structure, Reactivity, and Application for Drug Discovery Professionals
Executive Summary
In the landscape of modern medicinal chemistry, fluorinated heterocycles represent a cornerstone for the development of novel therapeutics. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] This guide provides a detailed comparative analysis of two closely related yet functionally distinct fluorinated scaffolds: 5,7-Difluoroindole and its saturated counterpart, 5,7-Difluoroindoline.
We will dissect the fundamental differences stemming from the C2-C3 bond—a double bond in the indole versus a single bond in the indoline—and explore how this single structural change dictates their respective aromaticity, electronic profiles, reactivity, and ultimate application in drug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection and utilization of these valuable building blocks.
Core Structural and Electronic Distinctions
The fundamental difference between 5,7-Difluoroindole and 5,7-Difluoroindoline lies in the saturation of the pyrrole ring. This distinction is the primary determinant of their divergent chemical personalities.
-
5,7-Difluoroindole : Possesses a fully aromatic, planar bicyclic system. The pyrrole ring participates in a 10-π electron aromatic system, which confers significant thermodynamic stability. The lone pair on the nitrogen atom is delocalized across the ring system, rendering the nitrogen non-basic and the ring electron-rich, predisposing it to electrophilic attack.
-
5,7-Difluoroindoline : Features a saturated five-membered ring fused to the benzene ring. The absence of the C2-C3 double bond breaks the aromaticity of the pyrrole portion. The nitrogen atom is sp³-hybridized and its lone pair is localized, making it a typical secondary amine: nucleophilic and basic. This structure is non-planar.
The presence of two electron-withdrawing fluorine atoms at the 5 and 7 positions significantly modulates the electron density of the benzene portion of both scaffolds. This substitution can lower the basicity of the indoline nitrogen and alter the regioselectivity of electrophilic substitution on the indole ring. Furthermore, the C-F bond can act as a weak hydrogen bond acceptor, potentially forming key interactions within a protein binding site.[4]
Caption: Core structures and their synthetic relationship.
Comparative Physicochemical & Spectroscopic Profiles
The structural differences manifest in distinct, measurable properties critical for drug development, such as solubility, stability, and analytical characterization.
| Property | 5,7-Difluoroindole | 5,7-Difluoroindoline | Rationale for Difference |
| Molecular Formula | C₈H₅F₂N[5] | C₈H₇F₂N | Addition of two hydrogen atoms upon reduction. |
| Molecular Weight | 153.13 g/mol [5] | 155.15 g/mol | Mass of two additional hydrogen atoms. |
| Appearance | Light yellow liquid[5] | Expected to be a liquid or low-melting solid | Saturation disrupts planarity and crystal packing. |
| Boiling Point | 253.2 ± 20.0 °C[5] | Expected to be similar or slightly higher | Increased polarity and potential for H-bonding in indoline. |
| Nitrogen Basicity (pKa) | Very low (non-basic) | Moderately basic (typical secondary amine) | Localized lone pair on indoline N vs. delocalized in indole. |
| ¹H NMR Signature | Aromatic protons (6.5-8.0 ppm), N-H (~8.1 ppm) | Aromatic protons (6.5-7.5 ppm), Aliphatic CH₂ (~3.0-3.6 ppm), N-H (broad, ~3.7 ppm) | Presence of sp³-hybridized C2 and C3 protons in indoline. |
| ¹³C NMR Signature | 8 aromatic/vinylic carbons (~100-140 ppm) | 6 aromatic carbons, 2 aliphatic carbons (~28, 47 ppm) | Aliphatic signals for C2 and C3 in indoline. |
Expert Insight: The most telling difference for a medicinal chemist is the nitrogen's basicity. The non-basic indole nitrogen is typically a hydrogen bond donor, while the basic indoline nitrogen can be protonated at physiological pH, serving as a hydrogen bond donor and forming ionic interactions (salt bridges), which can be crucial for target engagement and improving aqueous solubility.
Divergent Reactivity and Synthetic Strategies
The electronic nature of each scaffold dictates its synthetic utility and chemical reactivity.
Reactivity Profile
-
5,7-Difluoroindole : As an electron-rich aromatic system, it primarily undergoes electrophilic aromatic substitution . The C3 position is the most nucleophilic and is the typical site of reaction (e.g., Mannich, Vilsmeier-Haack, Friedel-Crafts reactions). The nitrogen can be deprotonated with a strong base and then alkylated or acylated.
-
5,7-Difluoroindoline : Behaves as a substituted aniline. The nitrogen atom is the most reactive site, readily undergoing nucleophilic reactions such as acylation, alkylation, sulfonylation, and arylation to form stable amides, amines, and sulfonamides. The benzene ring can still undergo electrophilic substitution, directed by the activating amino group and the deactivating fluorine atoms.
Caption: Dominant reactivity pathways for each scaffold.
Synthetic Protocols
The synthesis of these scaffolds requires precise control, especially when installing the fluorine atoms. 5,7-Difluoroindoline is most commonly prepared by the reduction of 5,7-Difluoroindole.
Protocol 1: Synthesis of 5,7-Difluoroindole (Conceptual) The synthesis of fluorinated indoles often starts with a corresponding fluorinated aniline or nitrotoluene precursor. Methods like the Fischer, Leimgruber-Batcho, or Sugasawa indole synthesis are commonly employed.[6][7] The Leimgruber-Batcho approach is particularly versatile.
Step-by-Step Workflow:
-
Precursor Synthesis: Start with 3,5-difluoroaniline.
-
Enamine Formation: React the aniline derivative with an appropriate dimethylformamide acetal to form an enamine.
-
Reductive Cyclization: The enamine is then subjected to reductive cyclization conditions (e.g., using a reducing agent like sodium dithionite or catalytic hydrogenation) to form the indole ring. This step must be carefully optimized to achieve high yields.
Protocol 2: Synthesis of 5,7-Difluoroindoline (Reduction of Indole) The conversion of the indole to the indoline is a standard reduction reaction.
Materials:
-
5,7-Difluoroindole
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,7-Difluoroindole (1.0 eq) in glacial acetic acid or DCM.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add the reducing agent (e.g., NaBH₃CN, ~2.0 eq) portion-wise, maintaining the temperature below 10 °C. Causality Note: Stronger reducing agents like LiAlH₄ can also be used but may lead to over-reduction or side reactions. NaBH₃CN in an acidic medium is a well-established and selective method for indole reduction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Neutralize the acid with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 5,7-Difluoroindoline. Trustworthiness Note: Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity.
Implications in Medicinal Chemistry and Drug Design
The choice between a 5,7-difluoroindole and a 5,7-difluoroindoline scaffold is a strategic decision driven by the specific goals of a drug discovery program.
5,7-Difluoroindole: This scaffold is a valuable bioisosteric replacement for other bicyclic aromatic systems, such as the 7-azaindole found in the influenza inhibitor Pimodivir.[4]
-
Applications: It is frequently used in the design of kinase inhibitors, antivirals, and receptor antagonists where a planar, aromatic structure is required for π-stacking or fitting into a flat hydrophobic pocket.
-
Role of Fluorine: The fluorine atoms enhance metabolic stability by blocking potential sites of oxidative metabolism.[2] A 5,7-difluoroindole derivative was identified as a potent and metabolically stable influenza inhibitor with a superior profile in human liver microsomes.[4] The fluorine at the 7-position can also form a weak hydrogen bond or dipole interaction with residues like lysine in a binding pocket, enhancing affinity.[4]
5,7-Difluoroindoline: This scaffold provides a three-dimensional exit vector from the core structure, which is invaluable for exploring larger, more complex binding pockets.
-
Applications: It is an excellent building block for compounds targeting GPCRs, ion channels, and enzymes where precise positioning of substituents in 3D space is critical. Indoline-based compounds have been successfully developed as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for anti-inflammatory applications.[8]
-
Role of Fluorine: The fluorine atoms increase lipophilicity, which can enhance membrane permeability and brain penetration.[1][3] They also lower the pKa of the indoline nitrogen, which can fine-tune its basicity to avoid off-target effects (e.g., hERG channel binding) while maintaining desired interactions.
Conclusion
While separated by only two hydrogen atoms, 5,7-Difluoroindole and 5,7-Difluoroindoline are worlds apart in their chemical properties and strategic applications. The indole offers a planar, aromatic, and electron-rich system ideal for roles as a stable core or a bioisosteric replacement. In contrast, the indoline provides a non-planar, nucleophilic amine scaffold that serves as a versatile anchor for introducing three-dimensional diversity. The difluoro substitution pattern on both scaffolds provides a powerful tool to enhance metabolic stability and modulate electronic properties. A thorough understanding of these fundamental differences is paramount for medicinal chemists to rationally design and synthesize the next generation of targeted therapeutics.
References
- Exploring 5,7-Difluoro-1H-Indole: Properties and Applications. (n.d.). Google Cloud.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2020). Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. (2019). ACS Medicinal Chemistry Letters. Retrieved February 4, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. Retrieved February 4, 2026, from [Link]
-
Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved February 4, 2026, from [Link]
-
Synthesis of 5-Fluoroindole-5-13C. (n.d.). Diva-portal.org. Retrieved February 4, 2026, from [Link]
-
A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. (2009). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Safety & Toxicity Profile of 5,7-Difluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Safety in Novel Compound Research
This document is intended to be a living guide, to be updated as specific data for 5,7-Difluoroindoline becomes available. Until then, the principles of prudent laboratory practice and the information contained herein should be considered the baseline for safe handling.
Chemical and Physical Properties: A Comparative Analysis
While specific data for 5,7-Difluoroindoline is scarce, we can look to its close relatives to predict its general physical and chemical characteristics. The presence of the indoline core and two fluorine atoms will dictate its properties.
| Property | 5-Fluoroindole | 4-Fluoroindole | 5-Fluoroindole-2-carboxylic acid | 5,7-Difluoroindoline (Predicted) |
| Molecular Formula | C8H6FN | C8H6FN | C9H6FNO2 | C8H7F2N |
| Molecular Weight | 135.14 g/mol | 135.14 g/mol | 179.15 g/mol | 155.15 g/mol |
| Appearance | Off-white to pale beige solid/powder | Data not readily available | Dark yellow powder | Likely a solid or powder |
| Solubility | Insoluble in water | Data not readily available | Data not readily available | Likely has low water solubility |
| Storage | Keep in a dry, cool, and well-ventilated place. Some recommendations include refrigeration. | Store in a well-ventilated place. Keep container tightly closed. | Keep in a dry place. Keep container tightly closed. Keep refrigerated. | Store in a dry, cool, well-ventilated place, likely under an inert atmosphere. |
Hazard Identification: A Read-Across Assessment
Based on the consistent hazard profiles of mono-fluoroindole analogs, it is prudent to assume that 5,7-Difluoroindoline presents similar hazards. The primary concerns are irritation to the skin, eyes, and respiratory system.
Signal Word: Warning
GHS Hazard Pictogram:
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.[1][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[2][3]
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with novel compounds. The following protocols are based on best practices for handling irritant chemicals and are informed by the SDS of analogous compounds.
Experimental Workflow for Safe Handling:
Engineering Controls:
-
Always handle 5,7-Difluoroindoline in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use. A lab coat is mandatory.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
-
For long-term stability, storage in a refrigerator may be advisable, similar to its analogs.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1][5]
Emergency First Aid Measures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[2]
Potential Toxicological Profile: Beyond Irritation
While the immediate hazards of 5,7-Difluoroindoline are likely limited to irritation, it is important for researchers to consider the broader context of organofluorine compound toxicology. The introduction of fluorine into organic molecules can significantly alter their metabolic stability and biological activity.
General Considerations for Fluorinated Compounds:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can make fluorinated compounds resistant to metabolic degradation. This can lead to bioaccumulation.
-
Toxicity of Decomposition Products: While stable under normal conditions, fluorinated compounds can decompose at high temperatures to release hazardous substances such as hydrogen fluoride.
-
Long-Term Health Effects: Some classes of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), have been linked to serious health concerns including cancer and hormonal disruption.[6] While 5,7-Difluoroindoline is structurally distinct from PFAS, this highlights the need for caution with novel fluorinated molecules.
A Framework for Toxicological Assessment in the Absence of Data:
When specific toxicological data is unavailable, a structured approach is necessary to estimate potential risks.
Conclusion
5,7-Difluoroindoline is a compound of interest with a currently incomplete safety profile. This guide provides a necessary framework for its safe handling by leveraging a read-across approach from its structural analogs. The core takeaway for any researcher is to treat 5,7-Difluoroindoline as an irritant to the skin, eyes, and respiratory system, and to implement the rigorous handling and personal protective equipment protocols outlined. As the scientific community continues to explore the potential of this and other novel fluorinated molecules, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of responsible research.
References
-
Alfa Aesar. (2025). 5-Fluoroindole-2-carboxylic acid Safety Data Sheet. Retrieved from [Link]
-
Nemery, B. (1998). Fluoropolymer-associated illness. PubMed. Retrieved from [Link]
-
Long, B., & Koyfman, A. (2022). Fluorides and Fluorocarbons Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Valdivieso, L., et al. (2021). Toxicological safety assessment of essential oils used as food supplements to establish safe oral recommended doses. ResearchGate. Retrieved from [Link]
-
A-Z Filtration. (2024). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Retrieved from [Link]
Sources
Precision Fluorination in Kinase Inhibitor Design: The 5,7-Difluoroindoline Scaffold
This guide explores the strategic role of the 5,7-difluoroindoline scaffold in modern kinase inhibitor design. While often overshadowed by its aromatic counterpart (indole), the indoline core—specifically the 5,7-difluoro substituted variant—has emerged as a critical "privileged structure" for overcoming metabolic liabilities and fine-tuning electronic properties in high-value targets like KRAS G12D and IDO1 .
Executive Summary: The Fluorine Advantage
In the optimization of kinase inhibitors, the 5,7-difluoroindoline moiety represents a textbook example of "precision fluorination." Unlike random halogenation, placing fluorine atoms at the C5 and C7 positions of the indoline core serves two specific, high-impact functions:
-
Metabolic Blockade: It sterically and electronically shields the most metabolically labile sites (C5 and C7) from CYP450-mediated oxidation.
-
Electronic Tuning: The strong electronegativity of the fluorines modulates the pKa of the N1-amine, altering its hydrogen-bond donor capability and the overall dipole of the molecule.
This guide details the mechanistic rationale, synthesis, and application of this scaffold, with a focus on its recent utility in KRAS G12D inhibitor design.
Mechanistic Rationale: Why 5,7-Difluoro?
Metabolic Stability (The "Soft Spot" Defense)
The indole/indoline scaffold is electron-rich. In vivo, Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) preferentially target the C5 and C7 positions for hydroxylation, leading to rapid clearance or the formation of reactive metabolites (quinones).
-
The Fix: Replacing C-H bonds with C-F bonds at these positions blocks this pathway. The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond and resistant to oxidative cleavage.
-
Outcome: Significantly extended half-life (
) and improved bioavailability ( ).
Electronic Modulation (pKa and Binding)
In kinase inhibitors, the indoline nitrogen often acts as a Hydrogen Bond Donor (HBD) to the hinge region of the kinase ATP pocket.
-
Effect: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I).
-
Result: This lowers the pKa of the N-H, making it a more potent hydrogen bond donor. This can critically strengthen the interaction with the backbone carbonyls of the kinase hinge residues (e.g., Glu, Leu).
Case Study: KRAS G12D Inhibitors
Recent patent literature (e.g., WO2022221739A1) highlights the use of 6-bromo-5,7-difluoroindoline-2,3-dione (a 5,7-difluoro isatin derivative) as a key intermediate in synthesizing potent KRAS G12D inhibitors.
Structural Logic
In these inhibitors, the 5,7-difluoroindoline core is often fused or coupled to a quinazoline or heterocyclic system. The fluorines are not merely decorative; they are essential for:
-
Selectivity: Preventing off-target metabolism that could lead to toxicity.
-
Conformation: The C7-fluorine can induce a preferred conformation via electrostatic repulsion with adjacent carbonyls or heteroatoms, locking the inhibitor into its bioactive pose.
Visualization: SAR Decision Logic
The following diagram illustrates the medicinal chemistry decision process leading to the selection of the 5,7-difluoroindoline scaffold.
Figure 1: SAR Decision Tree for incorporating the 5,7-difluoroindoline scaffold to solve metabolic and potency issues.
Experimental Protocols
Synthesis of 5,7-Difluoroindoline Intermediates
A robust route to this scaffold often proceeds via the Sandmeyer isatin synthesis or direct fluorination of a pre-functionalized aniline. Below is a standard protocol for accessing the core from a commercially available aniline precursor.
Workflow:
-
Starting Material: 2,4-Difluoroaniline.
-
Cyclization: Reaction with oxalyl chloride followed by Lewis acid (AlCl3) catalyzed cyclization to yield 4,6-difluoro-isatin (which corresponds to the 5,7-positions in the final indole numbering depending on substitution). Note: Regiochemistry must be carefully controlled.
-
Reduction: Reduction of the isatin carbonyls (if the target is the indoline) using BH3-THF or LiAlH4.
Protocol: Microsomal Stability Assay
To validate the "Metabolic Blockade" hypothesis, this assay is mandatory.
Materials:
-
Reference Compound (Non-fluorinated analog)
-
Liver Microsomes (Human/Rat, e.g., Corning Gentest)
-
NADPH Regenerating System
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation: Mix 1 µM compound with liver microsomes (0.5 mg/mL protein) at 37°C.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .-
Success Criteria: The 5,7-difluoro analog should show a >2-fold increase in
compared to the non-fluorinated reference.
-
Quantitative Data Summary
The table below summarizes the typical impact of 5,7-difluorination on physicochemical properties.
| Property | Non-Fluorinated Indoline | 5,7-Difluoroindoline | Impact on Drug Design |
| C5/C7 Metabolic Stability | Low (High Clearance) | High (Blocked) | Increases half-life; reduces dose frequency. |
| NH Acidity (pKa) | ~16-17 (Calculated) | ~13-14 (Calculated) | Stronger H-bond donor to kinase hinge. |
| Lipophilicity (LogP) | Moderate | High (+0.5 to 1.0 LogP) | Increases membrane permeability (must balance with solubility). |
| Electronic Character | Electron-Rich | Electron-Deficient | Reduces liability for reactive metabolite formation. |
Synthesis Workflow Visualization
The following diagram outlines the synthetic pathway from raw materials to the functionalized kinase inhibitor core.
Figure 2: Synthetic route for accessing the 5,7-difluoroindoline core from aniline precursors.
References
-
Small molecule inhibitors of KRAS G12D mutant. Google Patents. WO2022221739A1. Link
-
Role of Fluorine in Drug Design. Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." Link (General Reference for Fluorine Effects)
-
Metabolic Stability of Fluorinated Derivatives. Drug Metabolism and Disposition. "Impact of Fluorine Substitution on Metabolic Stability." Link
-
Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitors. Journal of Medicinal Chemistry. "Discovery of Novel IDO1 Inhibitors." Link
Sources
- 1. WO2022221739A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 2. WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google Patents [patents.google.com]
- 3. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
A Technical Guide to the Synthetic Pathways of 5,7-Difluoroindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of the Fluorinated Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 5,7-difluoroindoline moiety, in particular, has emerged as a valuable building block in the design of novel therapeutics. The electron-withdrawing nature of the two fluorine atoms at the 5 and 7 positions of the indoline ring can significantly alter the electron density of the aromatic system, impacting pKa and hydrogen bonding capabilities, which are critical for drug-receptor interactions. This guide provides an in-depth exploration of the primary synthetic pathways to 5,7-difluoroindoline, offering a comparative analysis of methodologies and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Pathway 1: Synthesis via Reduction of 5,7-Difluoroindole
This pathway hinges on the initial construction of the 5,7-difluoroindole ring system, followed by a subsequent reduction of the pyrrole ring to yield the desired indoline. This approach offers the advantage of leveraging well-established indole synthesis methodologies.
Synthesis of the 5,7-Difluoroindole Intermediate
Two classical named reactions, the Leimgruber-Batcho and the Fischer indole syntheses, stand out as robust methods for the preparation of substituted indoles and can be adapted for the synthesis of 5,7-difluoroindole.
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for constructing the indole nucleus.[1][2][3][4][5] A key advantage is the ability to introduce a wide variety of substituents onto the benzene ring of the indole. The general strategy involves the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization to the indole.
For the synthesis of 5,7-difluoroindole, a plausible starting material would be 2,4-difluoro-6-nitrotoluene.
Conceptual Workflow for Leimgruber-Batcho Synthesis of 5,7-Difluoroindole
Caption: Leimgruber-Batcho synthesis of 5,7-difluoroindole.
The Fischer indole synthesis is one of the oldest and most reliable methods for indole synthesis, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[6][7][8][9][10] To synthesize 5,7-difluoroindole, 3,5-difluorophenylhydrazine would be the key starting material, which can be prepared from the readily available 3,5-difluoroaniline.
Conceptual Workflow for Fischer Indole Synthesis of 5,7-Difluoroindole
Caption: Fischer indole synthesis of 5,7-difluoroindole.
Reduction of 5,7-Difluoroindole to 5,7-Difluoroindoline
The final step in this pathway is the reduction of the C2-C3 double bond of the indole ring. Catalytic hydrogenation is the most common and efficient method for this transformation.
Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of indoles to indolines.[11] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.
Experimental Protocol: Catalytic Hydrogenation of 5,7-Difluoroindole
-
Preparation: In a high-pressure reaction vessel, dissolve 5,7-difluoroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 5,7-difluoroindoline. Further purification can be achieved by column chromatography or recrystallization if necessary.
| Parameter | Condition |
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 50-100 psi |
| Solvent | Ethanol, Ethyl Acetate |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | >90% |
Table 1: Typical conditions for the catalytic hydrogenation of substituted indoles.
Pathway 2: Synthesis via Reduction of 5,7-Difluorooxindole
An alternative and often highly effective route to 5,7-difluoroindoline proceeds through a 5,7-difluorooxindole intermediate. This pathway involves the construction of the oxindole core followed by reduction of the lactam carbonyl group.
Synthesis of the 5,7-Difluorooxindole Intermediate
A common strategy for the synthesis of substituted oxindoles involves the cyclization of an appropriate N-substituted chloroacetamide. For the synthesis of 5,7-difluorooxindole, the starting material would be 3,5-difluoroaniline.
Conceptual Workflow for the Synthesis of 5,7-Difluorooxindole
Caption: Synthesis of 5,7-difluorooxindole from 3,5-difluoroaniline.
Reduction of 5,7-Difluorooxindole to 5,7-Difluoroindoline
The reduction of the amide carbonyl in the oxindole ring is a key transformation in this pathway. Borane reagents are particularly effective for this purpose.
Borane (BH3), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is a powerful and selective reagent for the reduction of amides to amines.
Experimental Protocol: Borane Reduction of 5,7-Difluorooxindole
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 5,7-difluorooxindole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, typically 2.0-3.0 eq) dropwise via a syringe or an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid.
-
Extraction and Purification: After stirring for a period to ensure complete hydrolysis of the borane complexes, make the solution basic with aqueous sodium hydroxide. Extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5,7-difluoroindoline can be purified by column chromatography.
| Parameter | Condition |
| Reducing Agent | Borane-tetrahydrofuran complex (BH3·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux |
| Quenching Agents | Methanol, 1M HCl |
| Typical Yield | 70-90% |
Table 2: Typical conditions for the borane reduction of oxindoles.
Comparative Analysis and Field Insights
Both pathways presented offer viable routes to 5,7-difluoroindoline, and the choice of method will often depend on the availability of starting materials, scalability, and the presence of other functional groups in the molecule.
-
Pathway 1 (via Indole): This route is often favored when a variety of substituted indoles are being synthesized in parallel, as the Fischer and Leimgruber-Batcho syntheses are highly adaptable. The final catalytic hydrogenation step is typically clean and high-yielding. However, the synthesis of the substituted o-nitrotoluene or arylhydrazine precursor may require multiple steps.
-
Pathway 2 (via Oxindole): This pathway can be more direct if the corresponding aniline is readily available. The Friedel-Crafts cyclization to the oxindole is generally efficient. The borane reduction is a powerful method, but care must be taken with the handling of pyrophoric borane reagents, especially on a large scale.
From an industrial and drug development perspective, the choice of synthesis is often dictated by cost, safety, and environmental considerations. The development of robust and scalable processes is paramount. The protocols described herein are self-validating in their reliance on well-established and high-yielding chemical transformations.
Conclusion
The synthesis of 5,7-difluoroindoline is a critical enabling technology for the discovery and development of novel fluorinated pharmaceuticals. The two primary pathways, proceeding through either a 5,7-difluoroindole or a 5,7-difluorooxindole intermediate, provide reliable and versatile access to this important scaffold. By understanding the nuances of each synthetic route and the practical considerations of the experimental protocols, researchers can confidently incorporate this valuable building block into their drug design and development programs.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Leimgruber, W.; Batcho, A. D. A new, general and convenient synthesis of indoles. J. Am. Chem. Soc.1971 , 93 (24), 6492–6494. [Link]
-
Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991 , 40, 1–321. [Link]
-
Chen, C.; et al. An Efficient, Scalable Synthesis of 5-Fluoro- and 5-Chloro-6-azaindole. Org. Process Res. Dev.2004 , 8 (4), 655–658. [Link]
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106 (7), 2875–2911. [Link]
-
Bentley, J. M.; et al. Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Helvetica Chimica Acta2004 , 87 (12), 3174-3178. [Link]
-
PrepChem. Synthesis of 3,5-difluoroaniline. [Link]
-
Royal Society of Chemistry. Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
ResearchGate. Leimgruber-Batcho indole synthesis. [Link]
- Google Patents. Process for preparing 3,5-difluoroaniline. US5965775A.
-
YouTube. Fischer Indole Synthesis. [Link]
-
YouTube. Leimgruber-Batcho Indole Synthesis. [Link]
- Google Patents. Process for preparing 3,5-difluoroaniline. US5294742A.
-
Heravi, M. M.; et al. Fischer indole synthesis applied to the total synthesis of natural products. RSC Adv., 2017 , 7, 52852-52887. [Link]
-
Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
-
Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. RSC Publishing. [Link]
-
An Indian Journal. An efficient and scalable process for the synthesis of substituted indoles via Leimgruber-Batcho reaction. Organic CHEMISTRY, 2011 , 7(3), 48-52. [Link]
-
ResearchGate. Fischer Indole Synthesis. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. tandfonline.com [tandfonline.com]
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- 4. youtube.com [youtube.com]
- 5. tsijournals.com [tsijournals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 5,7-Difluoroindoline from 5,7-difluoroisatin
Application Note: High-Yield Synthesis of 5,7-Difluoroindoline
Executive Summary
The 5,7-difluoroindoline scaffold is a critical pharmacophore in the development of kinase inhibitors and heterocyclic building blocks. While isatin derivatives are readily available, their complete reduction to indolines (removing both the C3-ketone and C2-amide carbonyls) presents chemoselective challenges. Partial reduction often yields oxindoles (retaining C2=O) or indoles (retaining aromaticity but losing the saturation required for indoline).
This guide details a robust, high-purity protocol for the complete reduction of 5,7-difluoroisatin to 5,7-difluoroindoline using Lithium Aluminum Hydride (LiAlH
Chemical Context & Reaction Pathway
The transformation requires the reduction of two distinct carbonyl environments: the ketone at C3 and the lactam (amide) at C2.
-
Challenge: The electron-withdrawing fluorine atoms at positions 5 and 7 increase the electrophilicity of the aromatic ring, potentially making the system susceptible to side reactions or over-reduction if catalytic hydrogenation is used.
-
Solution: Nucleophilic hydride addition using LiAlH
in refluxing THF provides the necessary energy to fully reduce the amide to the amine without affecting the C-F bonds.
Reaction Scheme (DOT Visualization):
Figure 1: Reaction pathway for the complete reduction of 5,7-difluoroisatin.
Strategic Analysis: Reducing Agent Selection
| Reducing Agent | Suitability | Outcome | Notes |
| LiAlH | High | Indoline | Gold standard. Reduces both C2 and C3 carbonyls. Requires inert atmosphere.[1][2] |
| NaBH | Low | Oxindole/Dioxindole | Typically reduces only the ketone (C3), leaving the amide (C2) intact. |
| BH | Medium | Indoline | Effective but requires acidic workup to break B-N complexes; often more expensive than LAH. |
| H | Low | Indole/Oxindole | Risk of hydrodehalogenation (loss of Fluorine) and incomplete reduction of the amide. |
Decision: This protocol utilizes LiAlH
Detailed Protocol: LiAlH Reduction
Safety Warning: LiAlH
Materials
-
Substrate: 5,7-Difluoroisatin (1.0 equiv)
-
Reagent: LiAlH
(Pellets or powder, 3.0 – 4.0 equiv) -
Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.
-
Quench: Water, 15% NaOH solution.[3]
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet. Flame-dry or oven-dry the apparatus and cool under nitrogen flow.
-
Reagent Preparation:
-
Charge the flask with LiAlH
(3.0 equiv). -
Add Anhydrous THF (approx. 10 mL per gram of LiAlH
) and cool to 0°C in an ice bath. Note: LiAlH dissolves slowly; pellets are safer to handle than powder.
-
-
Addition:
-
Dissolve 5,7-difluoroisatin (1.0 equiv) in the minimum amount of anhydrous THF.
-
Add the isatin solution dropwise to the LiAlH
suspension via the addition funnel over 30 minutes. -
Observation: Gas evolution (H
) will occur. The solution color may shift from yellow/orange to grey/green.
-
-
Reaction:
-
Once addition is complete, remove the ice bath.[4]
-
Heat the mixture to a gentle reflux (66°C) for 4–6 hours.
-
Monitor: Check reaction progress via TLC (eluent: 30% EtOAc/Hexanes). The starting material (isatin) is polar; the product (indoline) is less polar and will stain positive with Dragendorff’s reagent or Ninhydrin.
-
-
The Fieser Workup (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Dilute with diethyl ether (equal volume to THF).
-
Quench carefully with the following sequence (for every x grams of LiAlH
used):-
Add x mL of Water (very slowly).
-
Add x mL of 15% NaOH solution.
-
Add 3x mL of Water.
-
-
Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion.
-
-
Isolation:
-
Warm to room temperature and stir for 15 minutes.
-
Add anhydrous MgSO
directly to the mixture to dry the organic phase. -
Filter the mixture through a pad of Celite to remove the aluminum salts and drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 5,7-difluoroindoline.
-
Analytical Validation (QC)
Verify the structure using NMR. The key transformation is the disappearance of the carbonyl signals and the appearance of the methylene protons of the indoline ring.
| Signal | Isatin (Starting Material) | Indoline (Product) |
| C2 Position | Carbonyl (C=O) ~160-180 ppm ( | Methylene (CH |
| C3 Position | Carbonyl (C=O) ~160-180 ppm ( | Methylene (CH |
| NH Proton | Broad singlet ~11.0 ppm (Amide) | Broad singlet ~3.0-5.0 ppm (Amine) |
Expected
- 6.5 – 7.0 ppm (Multiplets, 2H, Ar-H)
-
3.55 ppm (t, J = 8.5 Hz, 2H, N-CH
) -
2.95 ppm (t, J = 8.5 Hz, 2H, Ar-CH
) -
Note: The fluorine splitting will cause the aromatic signals to appear as complex multiplets.
Troubleshooting & Optimization
Issue: Incomplete Reduction (Oxindole Formation)
-
Symptom:[1][2][3][5][6][7][8] Product contains a carbonyl peak in IR (~1700 cm
) or NMR. -
Cause: Insufficient LiAlH
or reflux time was too short. -
Fix: Increase LiAlH
to 4.0 equivalents and extend reflux to 12 hours.
Issue: Low Yield / Emulsions
-
Cause: Improper quenching (Aluminum hydroxide gel formation).
-
Fix: Strictly adhere to the Fieser Workup (1:1:3 ratio of H2O:NaOH:H2O). Do not rush the addition of NaOH.
Issue: Defluorination
-
Cause: Reaction temperature too high or presence of Pd contaminants (if using catalytic methods).
-
Fix: LiAlH
generally preserves aryl fluorides. Ensure temperature does not exceed THF reflux (66°C).
References
-
General Isatin Reduction Protocol: Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica.
-
LiAlH4 Mechanism & Workup: Frontier, A. (2023).[9] Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Department of Chemistry.
-
Borane Reduction Alternative: Mollica, A., et al. (2011).[10] Synthesis of 5,6-dibromoindole via Borane reduction. (Cited in ResearchGate review of Isatin derivatives).
-
Safety Data (LiAlH4): Master Organic Chemistry. (2023).[9] Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. biophysics.org [biophysics.org]
- 8. Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 5,7-Difluoroindoline as a Nucleophile
[1][2]
Part 1: Executive Summary & Chemical Profile[2]
The Strategic Value of 5,7-Difluoroindoline
In modern drug discovery, 5,7-difluoroindoline represents a high-value scaffold "decoration."[1][2] It serves as a bioisostere for indoline or other cyclic amines but offers distinct pharmacological advantages driven by the fluorine substitution:
-
Metabolic Blocking: The C5 and C7 positions on the indoline ring are primary sites for oxidative metabolism (CYP450-mediated hydroxylation).[1][2] Fluorine substitution blocks these "soft spots," significantly extending in vivo half-life (
).[1][2] -
Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms lowers the
of the nitrogen lone pair.[1][2] This reduces the basicity of the amine, potentially improving oral bioavailability by reducing lysosomal trapping and altering membrane permeability.[1][2] -
Conformational Restriction: As a fused bicyclic system, it provides a rigid vector for substituents, unlike flexible acyclic amines.[1][2]
Chemical Profile & Reactivity Challenges
-
Structure: A fused 6,5-bicyclic system containing a secondary amine.[1][2]
-
Electronic Environment: The fluorine atoms at positions 5 and 7 exert a strong inductive effect (-I), pulling electron density away from the nitrogen atom.[1][2]
-
Nucleophilicity: Compared to unsubstituted indoline, 5,7-difluoroindoline is a weak nucleophile .[1][2]
-
Implication: Standard alkylation or arylation conditions used for morpholine or piperidine often fail or proceed sluggishly.[1][2]
-
Solution: Protocols must utilize high-activity catalysts (e.g., Pd-Buchwald G3/G4 precatalysts) or elevated temperatures in
processes to overcome the activation energy barrier.[1][2]
-
Part 2: Application Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Context: This is the "Gold Standard" method for coupling 5,7-difluoroindoline with aryl halides to form biaryl amine motifs common in kinase inhibitors.[1][2]
Expert Insight: Because the amine is electron-deficient, the rate-limiting step in the catalytic cycle is often the coordination of the amine to the Palladium(II) center.[1][2] We utilize BrettPhos or RuPhos ligands, which are bulky and electron-rich, facilitating this interaction and promoting reductive elimination.[1][2]
Materials
-
Electrophile: Aryl bromide or chloride (1.0 - 1.2 equiv)[1][2]
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Charge a reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Nitrogen (
) three times.[1][2] Crucial: Oxygen poisons the active Pd(0) species. -
Reagent Addition: Under a positive stream of
, add the aryl halide, 5,7-difluoroindoline, and NaOtBu.[1][2] -
Catalyst Charge: Add BrettPhos Pd G3 (solid) last to minimize exposure to air in solution.[1][2]
-
Solvation: Add anhydrous 1,4-Dioxane via syringe. Seal the vial with a crimp cap or Teflon-lined screw cap.[1][2]
-
Reaction: Heat the block to 100°C with vigorous stirring (800 rpm).
-
Monitoring (Self-Validation):
-
Workup: Cool to Room Temperature (RT). Filter through a pad of Celite eluting with EtOAc.[1][2] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Nucleophilic Aromatic Substitution ( )
Context: Used when coupling to highly electron-deficient heteroaryl chlorides (e.g., 4-chloropyrimidines, 4-chloroquinazolines), typical in KRAS or EGFR inhibitor synthesis.[1][2]
Expert Insight: Due to the reduced nucleophilicity of 5,7-difluoroindoline, weak bases like TEA often result in stalled reactions.[1][2] We recommend a stronger inorganic base or high temperature to drive the addition-elimination mechanism.[1][2]
Materials
-
Electrophile: 4-Chloro-heterocycle (e.g., 4-chloro-quinazoline) (1.0 equiv)[1][2]
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv)[1][2] -
Solvent: DMF or NMP (Polar aprotic solvents stabilize the Meisenheimer complex intermediate).[1][2]
Step-by-Step Methodology
-
Dissolution: Dissolve the electrophile in DMF (0.5 M) in a reaction vessel.
-
Addition: Add 5,7-difluoroindoline followed by the base.[1][2][3][5][6]
-
Thermal Activation:
-
Standard: Heat to 80°C .
-
Difficult Substrates: If no reaction after 2 hours, increase to 120°C or use microwave irradiation (140°C, 30 min).
-
-
Quench: Pour the reaction mixture into ice-water (5x reaction volume).
-
Isolation: Filter the solid, wash with water and cold
.[1][2] If no precipitate forms, extract with EtOAc/LiCl (aq) to remove DMF.[1][2]
Part 3: Visualization & Decision Logic[1][2]
Optimization Workflow
The following diagram illustrates the decision logic for selecting the optimal coupling strategy based on the electrophile partner.
Figure 1: Decision tree for selecting reaction conditions based on electrophile electronics.
Troubleshooting Data Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM recovered) | Nucleophile too weak; Catalyst inactive. | Switch to BrettPhos Pd G3 or RuPhos .[1][2] Ensure |
| Low Conversion (<50%) | Catalyst poisoning or base insufficient.[1][2] | Increase catalyst load to 5 mol%. Switch base to Cs2CO3 (milder) or LHMDS (stronger).[1][2] |
| Protodehalogenation | Use anhydrous Toluene instead of Dioxane. Lower temp to 80°C. | |
| Regioselectivity Issues | Competitive reaction at other sites. | Lower temperature.[1][2] Use sterically demanding ligands to enforce selectivity.[1][2] |
Part 4: References
-
Synthesis and Reactivity of Fluorinated Indoles:
-
Buchwald-Hartwig Amination of Weak Nucleophiles:
-
Medicinal Chemistry Applications (KRAS Inhibitors):
-
General Protocol for SNAr:
Sources
- 1. 5,7-Difluoroindole price,buy 5,7-Difluoroindole - chemicalbook [m.chemicalbook.com]
- 2. 5,7-Dihydroxyflavanone | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. WO2022221739A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 6. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting low conversion in 5,7-Difluoroindoline N-arylation
Executive Summary: The "Electronic Trap"
The Core Challenge: 5,7-Difluoroindoline presents a dual challenge of reduced nucleophilicity and steric impedance .[1] The fluorine atoms at the 5 and 7 positions exert a strong inductive effect (-I), significantly lowering the energy of the nitrogen lone pair (HOMO).[1] This makes the amine binding step to the Palladium(II) intermediate—often the rate-determining step for electron-deficient amines—sluggish.[1][2] Furthermore, the C7-fluorine introduces ortho-steric strain that can hinder the formation of the requisite square-planar complex.[1][2]
The Solution Strategy: Success requires a catalyst system that is both electron-rich (to facilitate oxidative addition if the aryl halide is deactivated) and sterically bulky yet flexible (to enforce reductive elimination), while employing a strong base to drive the deprotonation of the acidified but poorly nucleophilic N-H bond.[1]
Diagnostic Triage: Identify Your Failure Mode[2]
Q1: I see 90%+ starting material recovery (No Conversion). Is my catalyst dead?
Diagnosis: Likely a failure of catalyst activation or amine binding .[1]
-
The Issue: If you are using Pd(OAc)₂ or Pd₂dba₃ + Ligand, the electron-deficient indoline may fail to reduce Pd(II) to Pd(0) efficiently, or the amine is too weak to displace the halide/ligand from the oxidative addition complex.[1]
-
The Fix: Switch to a Pre-formed Catalyst (Precatalyst) .[1]
-
Recommendation: Use RuPhos Pd G4 or BrettPhos Pd G4 .[1][2] These precatalysts generate the active L-Pd(0) species immediately upon exposure to base, removing the dependence on the amine for reduction.[1]
-
Why G4? The G4 generation (methyl-substituted biphenyl backbone) prevents the carbazole byproduct (formed from G3 activation) from competitively binding to the metal center, which is critical when your substrate (indoline) is already a poor binder.[1]
-
Q2: The reaction starts but stalls at 30-50% conversion. Adding more catalyst doesn't help.[1][2]
Diagnosis: Catalyst Poisoning or Product Inhibition .[1][2]
-
The Issue: The product (N-aryl-5,7-difluoroindoline) might be acting as a better ligand than the substrate, or the halide byproduct is inhibiting the cycle.[1][2] Alternatively, trace oxygen is killing the active species over time.[1]
-
The Fix:
-
Switch Solvent: Change from Toluene to t-Amyl Alcohol or Dioxane . Polar solvents can help solubilize the inorganic byproducts and stabilize the polar transition states.[1]
-
Inert Atmosphere: Ensure rigorous exclusion of O₂. Electron-rich ligands like RuPhos are sensitive to oxidation.[1][2] Sparge solvents with Argon for 15 minutes, not just sonicate.[1][2]
-
Q3: I see "Hydrodehalogenation" (Ar-H) instead of the product.
Diagnosis:
-
The Issue: The catalytic cycle is entering the amine binding stage, but the amine is too slow to bind. Instead, the complex grabs a hydride (often from the solvent or base) and eliminates, reducing your aryl halide to Ar-H.[1]
-
The Fix:
-
Increase Amine Concentration: Run the reaction at high concentration (1.0 M) or use a slight excess of the indoline (1.2 equiv).
-
Ligand Switch: If using XPhos, switch to RuPhos .[1][2] RuPhos is specifically designed to suppress
-hydride elimination and accelerate reductive elimination for secondary amines.[1][2]
-
Deep Dive: Optimization Parameters
Ligand Selection Matrix
For 5,7-difluoroindoline, standard ligands (BINAP, dppf) will likely fail.[1][2] Use this hierarchy:
| Ligand | Application Context | Why? |
| RuPhos | Primary Choice | Excellent for secondary amines; bulky enough to force reductive elimination but flexible enough to allow the hindered 5,7-difluoroindoline to bind.[1][2] |
| BrettPhos | Secondary Choice | Try if RuPhos fails.[1][2][3] Often better for primary amines, but its extreme bulk can sometimes overcome the electronic deactivation of the indoline.[1] |
| XPhos | General Purpose | Good starting point, but often prone to dehalogenation side-reactions with this specific substrate class.[1][2] |
Base & Solvent Pairing
The choice of base dictates the solvent and temperature window.[1]
| Base | Solvent | Temp (°C) | Notes |
| NaOtBu | Toluene / Dioxane | 80-100 | Standard. Fast rates.[1][2] Incompatible with esters/nitriles on the coupling partner.[1] |
| LiHMDS | THF / Toluene | 65-80 | The "Nuclear Option." Use if NaOtBu fails.[1][2] The lithium cation can act as a Lewis acid to activate the halide, while the strong base instantly deprotonates the indoline.[1] |
| Cs₂CO₃ | t-Amyl Alcohol | 90-110 | Mild. Essential if your aryl halide has sensitive groups (esters, ketones).[1][2] Requires longer reaction times (12-24h).[1][2] |
Standardized Protocol: The "Gold Standard"
Use this protocol as your baseline control.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
NaOtBu (1.5 equiv)[1]
-
Toluene (anhydrous, degassed) [0.2 M concentration][1]
Step-by-Step:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
-
Solids: Add RuPhos Pd G4, Aryl Halide (if solid), and NaOtBu.[1][2]
-
Liquids: Add Toluene and 5,7-Difluoroindoline via syringe.
-
Reaction: Seal and heat to 100 °C for 2-16 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing reaction stalling or failure based on crude mixture analysis.
References
-
RuPhos Pd G4 Efficacy: Bruno, N. C., et al.[1][2] "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Chemical Science, 2016.[1][2] Link
-
Precatalyst Activation Mechanisms: Standley, E. A., et al.[1][2] "Precatalysts for the Buchwald-Hartwig Amination." Accounts of Chemical Research, 2015.[1] Link[1]
-
Troubleshooting Electron-Deficient Amines: Surry, D. S., & Buchwald, S. L.[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1][2] Link
-
Fluorinated Amine Coupling: Brusoe, A. T., & Hartwig, J. F.[1][2] "Palladium-Catalyzed Arylation of Fluoroalkylamines."[1][2] Journal of the American Chemical Society, 2015.[1] Link[1]
Sources
Solving solubility issues of 5,7-Difluoroindoline in DMSO
Technical Support Center: 5,7-Difluoroindoline in DMSO
Last Updated: February 4, 2026
Introduction
5,7-Difluoroindoline is a valuable fluorinated heterocyclic compound utilized in various research and drug development applications.[1][2] Its unique structure, incorporating fluorine atoms, can significantly alter properties like lipophilicity and metabolic stability, making it a compound of high interest.[2] However, these same structural modifications can present challenges in achieving consistent and complete dissolution, even in a powerful polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[3][4]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and resolving solubility issues encountered with 5,7-Difluoroindoline in DMSO. As your application scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, empowering you to make informed decisions in your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 5,7-Difluoroindoline and DMSO.
Q1: Why is my 5,7-Difluoroindoline not dissolving in DMSO, even though DMSO is a "universal" solvent?
A1: While DMSO is an excellent solvent for a wide range of compounds, several factors can impede dissolution.[5] The primary reason often relates to the high crystal lattice energy of the solid compound. For dissolution to occur, the energy released when solvent molecules surround the solute molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together in a crystal (lattice energy).[6] Fluorinated compounds can exhibit strong intermolecular interactions, leading to a stable crystal structure that is difficult to break apart. Additionally, issues like solvent purity (especially water content) and insufficient mechanical energy can prevent complete dissolution.
Q2: Can I heat the solution to help dissolve the compound? Is it safe?
A2: Gentle warming is a common and effective technique to increase solubility. Heating increases the kinetic energy of both the solvent and solute molecules, facilitating the disruption of the crystal lattice. However, this must be done with caution.
-
Compound Stability: While many fluorinated compounds are thermally stable, it is crucial to verify the thermal stability of 5,7-Difluoroindoline.[7] For comparison, a similar compound, 5-Fluorouracil, shows good thermal stability up to 275°C.[8] We recommend gentle warming, for example, in a 37°C water bath for 10-30 minutes.[9]
-
Solvent Stability: DMSO itself is thermally stable under neutral or alkaline conditions to near its boiling point (189°C), but prolonged heating at high temperatures is not recommended.[3][10]
Q3: My DMSO is solid at room temperature. Is it still good to use?
A3: Yes, this is completely normal. DMSO has a relatively high freezing point of 18.5°C (65.3°F).[3] If your lab is cool, it may solidify. You can gently warm the bottle to 30°C to melt it without harming its stability.[10] In fact, a sharp freezing point close to 18.5°C is often an indicator of high purity and low water content.
Q4: I dissolved the compound, but it crashed out of solution (precipitated) after cooling or sitting for a while. What happened?
A4: This indicates that you created a supersaturated solution. By using methods like heating, you were able to dissolve more compound than is thermodynamically stable at room temperature. Upon cooling, the solubility limit decreases, and the excess compound precipitates out. This can also be triggered by the introduction of absorbed atmospheric water into the DMSO, which can alter its solvent properties.[11] To avoid this, either prepare a more dilute stock solution or store the solution at the temperature it was prepared at (if feasible and stability permits).
Section 2: Systematic Troubleshooting Guide
Encountering a solubility issue can be frustrating. This guide provides a logical, step-by-step approach to diagnose and solve the problem.
Problem: My 5,7-Difluoroindoline powder is not fully dissolving. I can see visible particles or a cloudy suspension.
This is the most common issue. Follow this workflow to systematically address the problem.
Detailed Explanation of Troubleshooting Steps
Step 1: Mechanical Agitation (Vortexing & Sonication)
-
Causality: Solid particles often exist as agglomerates (clumps). Simple mixing may not be sufficient to break these apart. Vortexing provides vigorous mechanical force. Sonication uses high-frequency sound waves to create microscopic cavitation bubbles.[12] The collapse of these bubbles generates powerful shockwaves that break apart particles, dramatically increasing the surface area exposed to the solvent and accelerating dissolution.[13][14][15]
-
Protocol:
-
Add the weighed 5,7-Difluoroindoline to your vial.
-
Add the calculated volume of DMSO.
-
Cap the vial tightly and vortex at maximum speed for at least 1 minute.
-
If solids persist, place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in your vial.
-
Sonicate for 10-15 minutes, then visually inspect. Repeat if necessary.
-
Step 2: Gentle Warming
-
Causality: Solubility is temperature-dependent. Increasing the temperature provides the system with thermal energy, which helps overcome the intermolecular forces within the compound's crystal lattice, allowing the DMSO molecules to solvate it more effectively.
-
Protocol:
-
Following mechanical agitation, place the capped vial in a water bath set to 37°C. Do not exceed 50°C without specific stability data for the compound.
-
Allow the vial to warm for 15-30 minutes.
-
Remove the vial and vortex again while warm.
-
Visually inspect for dissolution. Critical: Ensure all precipitate has re-dissolved before use.[9]
-
Step 3: Verify Solvent Quality
-
Causality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][16] This absorbed water can significantly alter the polarity and solvation properties of the DMSO, often leading to decreased solubility for lipophilic compounds.[11] A previously opened bottle of DMSO may have absorbed enough water to cause issues.
-
Protocol:
-
If the previous steps fail, repeat the dissolution process starting with a new, sealed bottle of high-purity, anhydrous DMSO.
-
Minimize the time the DMSO bottle is open to the air. Dispense what you need and immediately recap the bottle tightly.
-
Section 3: Best Practices for Stock Solution Preparation & Storage
Proactive measures are the best way to prevent solubility problems.
Recommended Protocol for Preparing a 10 mM Stock Solution
-
Preparation: Allow the vial of 5,7-Difluoroindoline powder and a sealed bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.[17]
-
Dissolution: Immediately cap the vial and vortex vigorously. Proceed with sonication and gentle warming as described in the troubleshooting guide if necessary.
-
Verification: Ensure the solution is completely clear with no visible particulates before use.
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, aliquot the stock solution into smaller, single-use volumes.[18] Store aliquots at -20°C or -80°C in tightly sealed vials. For in-solvent storage, -80°C is generally recommended for periods longer than one month.[18]
Data Summary Table: Dissolution Techniques
| Technique | Mechanism of Action | Best For | Key Consideration |
| Vortexing | Provides bulk mechanical agitation to break up large agglomerates. | Initial dissolution attempts for all compounds. | May be insufficient for compounds with high lattice energy. |
| Sonication | Acoustic cavitation creates micro-shockwaves, deagglomerating particles and increasing surface area.[12][19] | Stubborn particulates and achieving complete dissolution. | Ensure vial is properly immersed in the water bath. |
| Gentle Warming (37°C) | Increases kinetic energy, helping to overcome crystal lattice forces. | Compounds that are slow to dissolve with mechanical methods alone. | Must be used with caution; verify compound's thermal stability. |
| Using Anhydrous DMSO | Prevents interference from absorbed water which can reduce solubility.[11] | All stock solution preparations, especially for long-term storage. | Always use a fresh, sealed bottle for critical applications. |
References
- Vertex AI Search. (n.d.). 5-Fluoroindole-2-carboxylic acid - Solubility of Things.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 4, 2026, from [Link]
- De, S. K., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies.
- Jones, W. R. (1989). Determination of the Thermal bility _:-:.... of PerfiUOroa!_ietherS. NASA Technical Memorandum.
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved February 4, 2026, from [Link]
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Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 4, 2026, from [Link]
-
Daneshyari.com. (2018). Fluorine-containing indoles. Retrieved February 4, 2026, from [Link]
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MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved February 4, 2026, from [Link]
-
PubMed. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved February 4, 2026, from [Link]
-
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved February 4, 2026, from [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved February 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved February 4, 2026, from [Link]
-
Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved February 4, 2026, from [Link]
-
PubMed. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Thermal Stability Analysis of Perfluorohexane. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2021). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025). Electrosynthesis of fluorinated indole derivatives. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved February 4, 2026, from [Link]
-
YouTube. (2025). Lab tip: use a bath sonicator to help dissolve solids. Retrieved February 4, 2026, from [Link]
-
SAGE Journals. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved February 4, 2026, from [Link]
-
Chromatography Forum. (2012). DMSO stock solutions. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved February 4, 2026, from [Link]
-
PubMed. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Retrieved February 4, 2026, from [Link]
-
NIH. (n.d.). Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits. Retrieved February 4, 2026, from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Sonication. Retrieved February 4, 2026, from [Link]
-
Reddit. (n.d.). Making stock solution in DMSO: how to automate. Retrieved February 4, 2026, from [Link]
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Technical Support Center: Optimizing Catalyst Loading for 5,7-Difluoroindoline Coupling Reactions
Welcome to our dedicated resource for scientists and researchers engaged in the crucial work of drug discovery and development. The C-N cross-coupling of 5,7-Difluoroindoline is a pivotal transformation in the synthesis of a multitude of pharmacologically active molecules. However, the unique electronic properties imparted by the fluorine substituents can present significant challenges in reaction optimization, particularly concerning catalyst loading.
This guide is designed to provide you with in-depth technical support, moving beyond simple protocols to explain the underlying principles that govern catalyst efficiency in this specific context. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions researchers encounter when working with 5,7-Difluoroindoline coupling reactions.
Q1: Why is catalyst loading a critical parameter for the coupling of 5,7-Difluoroindoline?
A1: Catalyst loading is a delicate balance between reaction rate, yield, and cost-effectiveness. For an electron-deficient substrate like 5,7-Difluoroindoline, the oxidative addition step in the catalytic cycle can be sluggish. Insufficient catalyst loading can lead to low or no conversion.[1] Conversely, excessively high catalyst loading can lead to increased side reactions, formation of palladium black (inactive catalyst aggregates), and complicate purification, while also being economically unfavorable.[1][2] The fluorine atoms on the indoline ring withdraw electron density, making the nitrogen atom less nucleophilic and potentially altering the reactivity of the N-H bond, thus requiring careful optimization of the catalytic system.
Q2: What are the typical catalyst systems used for coupling with 5,7-Difluoroindoline?
A2: Palladium-catalyzed systems, particularly those employed in Buchwald-Hartwig amination, are the most common.[3][4] These typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. Due to the electron-deficient nature of 5,7-Difluoroindoline, sterically hindered and electron-rich phosphine ligands are often required to promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[5] Copper-catalyzed Ullmann couplings can also be an alternative, sometimes offering milder reaction conditions.[6][7]
Q3: How do the fluorine substituents on the indoline ring affect the coupling reaction?
A3: The two fluorine atoms at the 5 and 7 positions are strongly electron-withdrawing. This has several consequences:
-
Reduced Nucleophilicity: The N-H bond of the indoline becomes more acidic, which can influence its reactivity with the base and the metal center.
-
Slower Oxidative Addition: If the coupling partner is an aryl halide, the electron-withdrawing nature of the fluorinated indoline can make the subsequent steps of the catalytic cycle more challenging.
-
Potential for Altered Regioselectivity: While N-arylation is the desired outcome, the electronic changes could potentially lead to side reactions if other reactive sites are present.
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: Both approaches have their merits. Palladium pre-catalysts, which are often air- and moisture-stable, can provide more reproducible results as they circumvent the complexities of in situ catalyst formation.[3][8] However, generating the catalyst in situ from a palladium source and a ligand offers more flexibility in screening different ligand-to-metal ratios. The choice often depends on the scale of the reaction and the need for high reproducibility.[9]
Troubleshooting Guide: Low Yield and Side Reactions
This section provides a structured approach to diagnosing and resolving common issues encountered during the 5,7-Difluoroindoline coupling process.
Problem 1: Low to No Conversion of Starting Materials
This is one of the most frequent challenges, often stemming from an insufficiently active catalytic system for this electron-deficient substrate.
| Potential Cause | Underlying Rationale & Explanation | Suggested Solutions & Optimization Steps |
| Insufficient Catalyst Activity | The electron-withdrawing fluorine groups on the 5,7-Difluoroindoline ring can deactivate the substrate towards oxidative addition, a crucial step in the catalytic cycle of palladium-catalyzed reactions. A standard catalyst system may not be potent enough.[5] | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Monitor the reaction progress to find the optimal concentration. 2. Screen Ligands: Employ more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which are known to accelerate oxidative addition and reductive elimination.[5][10] 3. Change Palladium Precursor: Different palladium sources can have varying activities. If using Pd(OAc)₂, consider trying Pd₂(dba)₃ or a palladium pre-catalyst.[9] |
| Inappropriate Base | The choice of base is critical. It must be strong enough to deprotonate the indoline's N-H bond but not so strong as to cause degradation of the starting materials or the catalyst. The pKa of the N-H bond in 5,7-Difluoroindoline will be lower than in unsubstituted indoline. | 1. Screen Bases: Test a range of bases with varying strengths, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOtBu. 2. Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent. |
| Suboptimal Temperature | Coupling reactions involving electron-deficient substrates often require higher temperatures to overcome the activation energy barrier.[3] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures for Buchwald-Hartwig couplings are between 80-110 °C.[3] 2. Monitor for Decomposition: Be mindful that higher temperatures can also lead to catalyst decomposition or side reactions. |
| Poor Solvent Choice | The solvent must be able to dissolve all reaction components and be stable at the required temperature. Polar aprotic solvents are commonly used. | 1. Solvent Screening: If solubility is an issue, consider switching to a different solvent. Common choices include toluene, dioxane, and DMF. Ensure the solvent is anhydrous and degassed. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired coupled product.
| Potential Cause | Underlying Rationale & Explanation | Suggested Solutions & Optimization Steps |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive and prone to deactivation through various pathways, such as oxidation to inactive Pd(II) species or aggregation into palladium black.[2] This is particularly relevant at higher reaction temperatures. | 1. Use a More Stable Ligand: Bidentate ligands or bulky monodentate ligands can stabilize the palladium center and prevent aggregation.[10] 2. Lower the Reaction Temperature: If possible, after an initial period at a higher temperature to initiate the reaction, lowering the temperature may help to preserve the catalyst's activity. 3. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using properly degassed solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen). |
| Homocoupling of the Coupling Partner | This is often an issue when using aryl boronic acids in Suzuki-type couplings but can also occur in other coupling reactions. It is typically promoted by the presence of oxygen. | 1. Thorough Degassing: Ensure the solvent and reaction vessel are thoroughly degassed before adding the catalyst. 2. Control Stoichiometry: Using a slight excess of the 5,7-Difluoroindoline relative to the coupling partner can sometimes disfavor homocoupling. |
| Dehalogenation of Aryl Halide Coupling Partner | If coupling with an aryl halide, premature dehalogenation can occur, leading to the formation of an arene byproduct. | 1. Use a Weaker Base: Very strong bases can sometimes promote this side reaction. 2. Lower Temperature: High temperatures can also contribute to dehalogenation. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Buchwald-Hartwig Coupling of 5,7-Difluoroindoline
This protocol provides a starting point for the systematic optimization of catalyst loading.
1. Reagents and Materials:
-
5,7-Difluoroindoline (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a Buchwald-type ligand)
-
Base (e.g., NaOtBu or K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane) (5 mL)
-
Oven-dried reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
2. Reaction Setup (for a single optimization point): a. To an oven-dried reaction vial containing a stir bar, add the 5,7-Difluoroindoline, aryl bromide, and base. b. In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. c. Seal the reaction vial with a septum and purge with inert gas for 10-15 minutes. d. Via syringe, add the required volume of the catalyst stock solution to achieve the desired catalyst loading (e.g., start with 1 mol% Pd). e. Add the remaining volume of the anhydrous, degassed solvent. f. Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir.
3. Optimization Workflow: a. Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). b. Monitor the reactions at regular intervals (e.g., 2, 4, 8, 24 hours) by TLC, GC-MS, or LC-MS to determine the conversion to product. c. Analyze the crude reaction mixtures to identify any significant side products. d. Based on the results, select the lowest catalyst loading that provides a good yield in a reasonable timeframe.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Common deactivation pathways for palladium catalysts.
References
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Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans with Diynes via Vinyl Cations. American Chemical Society. [Link]
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Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications. [Link]
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Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society - ACS Publications. [Link]
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Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI. [Link]
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Dual N-Heterocyclic Carbene/Photoredox-Catalyzed Coupling of Acyl Fluorides and Alkyl Silanes. ACS Catalysis - ACS Publications. [Link]
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Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PubMed Central. [Link]
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Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
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Low catalyst loading ligand-free palladium-catalyzed direct arylation of furans: an economically and environmentally attractive access to 5-arylfurans. Green Chemistry (RSC Publishing). [Link]
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N-heterocyclic carbene coordinated single atom catalysts on C 2 N for enhanced nitrogen reduction. OAE Publishing Inc.. [Link]
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Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. [Link]
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CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. CHEM21. [Link]
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Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. ResearchGate. [Link]
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Fluoride-activated Catalysis. University of Groningen. [Link]
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Application and challenges of nitrogen heterocycles in PROTAC linker. PubMed. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Pd-catalyzed arylfluorination of alkenes: a novel, emerging fluorination method. Journal of Fluorine Chemistry. [Link]
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Fluorination and Fluoroalkylation of Alkenes/Alkynes to Construct Fluoro-Containing Heterocycles. ResearchGate. [Link]
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Synthesis of Saturated N- Heterocycles. ETH Research Collection. [Link]
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Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
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Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction. Chemical Communications (RSC Publishing). [Link]
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Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Model substrates for catalytic fluorinations, with the degree of... ResearchGate. [Link]
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Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole- N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. PubMed. [Link]
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Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)-H Bonds. PubMed. [Link]
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Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters. [Link]
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Reaction optimization conditions for reductive Ullmann homo-coupling of... ResearchGate. [Link]
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A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. [Link]
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- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Moisture-Sensitive 5,7-Difluoroindoline Precursors
Welcome to the technical support center for handling 5,7-Difluoroindoline precursors. The unique electronic properties imparted by fluorine atoms make this scaffold a valuable component in medicinal chemistry and materials science. However, these same properties can render certain precursors highly sensitive to ambient moisture, leading to reaction failures, low yields, and purification challenges.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered when working with these sensitive materials. By understanding the underlying chemical principles, you can implement robust experimental protocols that ensure reproducibility and success.
Section 1: Understanding the "Why": The Chemistry of Moisture Sensitivity
This section addresses the fundamental reasons behind the reactivity of common 5,7-Difluoroindoline precursors with water.
Q1: Which precursors to 5,7-Difluoroindoline are most sensitive to moisture, and why?
A1: The primary culprits for moisture sensitivity are organometallic intermediates and boronic acid derivatives, which are frequently used in cross-coupling reactions to build molecular complexity.
-
Boronic Acid Esters (e.g., Pinacol Esters): These are common precursors used in Suzuki-Miyaura coupling reactions.[1] While generally more stable than boronic acids, they are susceptible to hydrolysis, especially under acidic or basic conditions. The vacant p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, readily attacked by the lone pair of electrons on a water molecule. This initiates a process that cleaves the B-O bond of the ester, ultimately leading to the formation of the less reactive boronic acid and potentially boric acid, which can complicate reactions and reduce yields.[2][3]
-
Organometallic Reagents (e.g., Grignard or Organolithium species): If the synthesis involves forming a carbon-metal bond on the difluoroindole ring (a Grignard or organolithium reagent), extreme moisture sensitivity is a given. These reagents are powerful bases and nucleophiles that react instantly and exothermically with even trace amounts of water, a proton source, to quench the reagent and halt the desired reaction.
-
Anhydrides and Acid Halides: Precursors like acid anhydrides or acid halides, used for acylation reactions, react readily with water to form the corresponding carboxylic acids.[4] This side reaction consumes the precursor and introduces acidic byproducts that can catalyze further decomposition.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers to specific experimental problems.
Q2: My reaction yield is unexpectedly low, and my TLC/LC-MS shows multiple unidentified spots. What is the likely cause?
A2: This is a classic symptom of precursor degradation by moisture. The primary cause is often insufficient control over anhydrous conditions.
-
Causality: When a moisture-sensitive precursor like a 5,7-difluoroindoline boronic ester hydrolyzes, it forms the corresponding boronic acid.[5][6] This byproduct may have different reactivity and solubility, leading to a stalled or incomplete primary reaction. The multiple spots on your TLC are likely a mixture of your starting material, the hydrolyzed precursor, the desired product, and other decomposition byproducts.
-
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, run a quick NMR or LC-MS on your precursor before starting the reaction to ensure it hasn't degraded during storage.
-
Rigorous Anhydrous Technique: Re-evaluate your experimental setup. Are you using truly dry solvents? Is your glassware properly dried? Are you maintaining a positive pressure of inert gas? Refer to the protocols in Section 3.
-
Inert Gas Purity: Ensure your nitrogen or argon source is of high purity and is being passed through a drying agent if necessary.
-
Q3: I oven-dried my glassware, but my reaction still failed. Why isn't that enough?
A3: While oven-drying (e.g., at 125°C overnight) is a good first step, it doesn't remove all adsorbed water from the glass surface.[7] For highly sensitive reactions, this residual layer of water molecules is enough to cause significant issues.
-
Expert Insight: Glass has a hydrophilic silicate surface that strongly binds water molecules. Oven-drying removes bulk water, but a persistent monolayer remains. Flame-drying under vacuum or a strong inert gas flow is far more effective because the high temperature provides the energy needed to break these bonds and the gas flow removes the water vapor from the system before it can re-adsorb on a cooler surface.
-
Solution: For critical reactions, always flame-dry your glassware immediately before use. Assemble the hot glassware under a stream of dry inert gas to prevent atmospheric moisture from re-contaminating the surfaces as it cools.[7][8]
Q4: How can I be certain my solvents are dry enough for the reaction?
A4: Commercial anhydrous solvents are reliable but can pick up moisture once the bottle is opened.[9] It is best practice to use freshly purified solvents or to test the dryness of a newly opened bottle.
-
Self-Validating Protocol: For solvents like THF or ether, a common chemical indicator is sodium benzophenone ketyl. Adding sodium and benzophenone to the solvent results in a deep blue or purple color when the solvent is anhydrous. The absence of this color indicates water is present.
-
Alternative Methods: For many applications, passing the solvent through an activated alumina column is a rapid and effective way to remove water.[10] Storing solvents over activated 3Å or 4Å molecular sieves is also a standard and reliable practice.[11]
Q5: What is the best way to store and handle solid 5,7-Difluoroindoline precursors?
A5: Proper storage is critical to ensure the longevity of your precursors.
-
Storage: Store the material in a tightly sealed container, preferably in a desiccator or a glovebox.[12] For highly sensitive materials, sealing the vial with paraffin film provides an extra barrier. Store at the recommended temperature (often refrigerated or frozen) to slow down any potential decomposition pathways.
-
Handling: When weighing out the precursor, do so as quickly as possible. If the material is highly hygroscopic, it is strongly recommended to handle it inside a glovebox with a low-moisture atmosphere.[12] If a glovebox is unavailable, you can create a localized inert atmosphere by flushing a weighing boat or container with a gentle stream of argon or nitrogen.
Section 3: Key Experimental Protocols
These detailed protocols provide a self-validating framework for ensuring anhydrous conditions.
Protocol 3.1: Rigorous Glassware Preparation
-
Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) with soap and water, rinse with deionized water, and then with acetone to remove organic residues and facilitate drying.
-
Oven Drying: Place the glassware in an oven at >125°C for a minimum of 4 hours, though overnight is preferable.[7][8]
-
Flame Drying (Mandatory for High Sensitivity):
-
Immediately assemble the hot glassware (use heat-resistant gloves).
-
Connect the apparatus to a Schlenk line or a dual-manifold system that allows for alternating vacuum and inert gas.
-
Evacuate the system thoroughly with a vacuum pump.
-
While under vacuum, gently heat the entire surface of the glassware with a heat gun or a soft blue flame from a Bunsen burner until all visible condensation is gone. Pay special attention to ground glass joints.
-
While the glass is still hot, switch from vacuum to a positive pressure of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature under the inert gas atmosphere. This "breathing" of inert gas prevents moist air from being pulled back into the flask.
-
Protocol 3.2: Transfer of Anhydrous Solvents and Reagents
This protocol uses syringe techniques, which are essential for maintaining an inert atmosphere.[13][14]
-
Prepare Syringe: Dry the syringe and needle in an oven. Allow it to cool in a desiccator or by flushing repeatedly with dry nitrogen.[7]
-
Prepare Reagent Bottle: The reagent bottle should be equipped with a rubber septum or a Sure/Seal™ cap.[7]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to your inert gas line. This creates a slight positive pressure, preventing air from entering when you withdraw the liquid.
-
Withdraw Reagent: Puncture the septum with the dried syringe needle. To avoid creating a vacuum, you can first draw some inert gas from the headspace of the reaction flask into the syringe, inject that into the reagent bottle, and then withdraw the desired volume of liquid.
-
Transfer to Reaction Flask: Insert the needle through the septum on your reaction flask and slowly add the reagent.
Section 4: Data & Visualizations
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable Solvents | Incompatible With | Mechanism | Notes |
| Magnesium Sulfate (MgSO₄) | Diethyl ether, Ethyl acetate, Dichloromethane | N/A | Forms hydrates | Fast and high capacity. Fine powder requires filtration.[15][16] |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | N/A | Forms hydrates | Low capacity, slow, but inexpensive and generally useful.[15][16] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers | Alcohols, Amines, Ketones | Forms complex hydrates | High capacity, but reacts with many functional groups. |
| Molecular Sieves (3Å or 4Å) | Most organic solvents | N/A | Traps water in pores | Excellent for achieving very low water content. Best used for storage.[11] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons | Protic solvents (alcohols), Esters | Chemical reaction (H₂ gas evolved) | Highly efficient, but reactive. Use with caution.[17] |
Diagrams
References
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PubMed Central. Available at: [Link]
-
Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health (NIH). Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. Available at: [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Drying Agents. Chemistry LibreTexts. Available at: [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate. Available at: [Link]
-
Drying Organic Solutions. University of Colorado Boulder. Available at: [Link]
-
Reaction Set-up. University of Dundee. Available at: [Link]
-
(PDF) Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. ResearchGate. Available at: [Link]
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. ACS Publications. Available at: [Link]
-
Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. MDPI. Available at: [Link]
-
How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube. Available at: [Link]
-
solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available at: [Link]
-
Preparation and Rate of Hydrolysis of Boric Acid Esters. Industrial & Engineering Chemistry. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Using drying agents. University of Calgary. Available at: [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. Available at: [Link]
-
Internal and external catalysis in boronic ester networks. Semantic Scholar. Available at: [Link]
-
Working with air and moisture sensitive compounds. Utrecht University. Available at: [Link]
-
Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Royal Society of Chemistry. Available at: [Link]
-
Anhydrous Conditions. Sciencemadness Discussion Board. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Minimizing Side Reactions in 5,7-Difluoroindoline Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 5,7-difluoroindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize side reactions and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the functionalization of 5,7-difluoroindoline in a question-and-answer format.
N-Functionalization Reactions (Alkylation & Acylation)
Question 1: I am observing low conversion and the recovery of my 5,7-difluoroindoline starting material during N-alkylation. What are the likely causes and how can I resolve this?
Answer:
Low conversion in the N-alkylation of 5,7-difluoroindoline is often due to the reduced nucleophilicity of the nitrogen atom. The two electron-withdrawing fluorine atoms on the benzene ring decrease the electron density of the entire indoline system, making the nitrogen lone pair less available for reaction.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The pKa of the N-H bond in 5,7-difluoroindoline is lower than that of indoline itself, requiring a sufficiently strong base to achieve complete deprotonation.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), consider switching to stronger, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium bis(trimethylsilyl)amide (KHMDS).
-
Optimize Base Stoichiometry: Ensure you are using at least one equivalent of the base. For less reactive alkylating agents, a slight excess (1.1-1.2 equivalents) of the base can drive the reaction to completion.
-
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the indoline and the reactivity of the base.
-
Troubleshooting Steps:
-
Use Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for N-alkylation reactions as they can solvate the cation of the base and promote the reaction.
-
Ensure Anhydrous Conditions: Protic impurities (e.g., water) will quench the strong base. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Low Reaction Temperature: While it is good practice to start reactions at a lower temperature to control exotherms, the reduced reactivity of 5,7-difluoroindoline may necessitate heating.
-
Troubleshooting Step: After the initial addition of reagents, slowly warm the reaction mixture to room temperature or even gently heat to 40-60 °C to facilitate the reaction. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Question 2: My N-acylation of 5,7-difluoroindoline is sluggish and gives a poor yield. What can I do to improve it?
Answer:
Similar to N-alkylation, the reduced nucleophilicity of the nitrogen in 5,7-difluoroindoline can lead to slow and inefficient N-acylation.
Potential Causes and Solutions:
-
Weak Acylating Agent: Acid chlorides and anhydrides are common acylating agents. Their reactivity can influence the outcome.
-
Troubleshooting Steps:
-
Use a More Reactive Acylating Agent: If using an acid anhydride, switching to the corresponding acid chloride may improve the reaction rate.
-
Activate the Carboxylic Acid in situ: If you are using a carboxylic acid, employ a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
-
-
-
Base Selection: A non-nucleophilic base is crucial to avoid side reactions with the acylating agent.
-
Troubleshooting Steps:
-
Use a Hindered Amine Base: Pyridine or 2,6-lutidine can act as both a base and a nucleophilic catalyst. Triethylamine is also a common choice.
-
For Friedel-Crafts Acylation: When using Lewis acids like AlCl₃, ensure the reaction is performed at low temperatures to prevent unwanted side reactions on the benzene ring.[1][2]
-
-
C-H Functionalization Reactions
Question 3: I am attempting a C-H functionalization on the benzene ring of N-protected 5,7-difluoroindoline, but I am getting a mixture of isomers or no reaction at all. How can I achieve better regioselectivity?
Answer:
Regioselective C-H functionalization of the benzene ring of indoline derivatives can be challenging.[3] The electronic effects of the fluorine atoms and the directing group on the nitrogen play a crucial role.
Potential Causes and Solutions:
-
Competing Reaction Sites: The C4 and C6 positions are the most likely sites for electrophilic aromatic substitution, but the directing group on the nitrogen will strongly influence the outcome.
-
Troubleshooting Steps:
-
Choice of Directing Group: The use of a removable directing group on the nitrogen is a powerful strategy to control regioselectivity. For example, a pivaloyl group can direct arylation to the C4 position, while other directing groups might favor the C7 position.[3]
-
Transition-Metal Catalysis: Many modern C-H functionalization reactions rely on transition metal catalysis (e.g., palladium, rhodium, ruthenium). The choice of metal, ligand, and oxidant can dramatically alter the regioselectivity.[3][4][5] Consult literature for specific catalyst systems that have been shown to favor a particular position on the indoline ring.
-
-
-
Steric Hindrance: The fluorine atom at the C7 position may sterically hinder reactions at this site.
-
Troubleshooting Step: For functionalization at C7, a less bulky directing group and smaller coupling partners may be necessary.
-
General Issues
Question 4: I am observing the formation of a colored impurity in my reaction mixture, suggesting oxidation of the indoline. How can I prevent this?
Answer:
Indolines, especially electron-rich ones, can be susceptible to oxidation to the corresponding indole. While 5,7-difluoroindoline is less prone to this due to its electron-deficient nature, it can still occur under certain conditions, particularly with some transition-metal catalysts or in the presence of air and light.
Potential Causes and Solutions:
-
Exposure to Air/Oxidants:
-
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Always perform reactions under a nitrogen or argon atmosphere.
-
Degas Solvents: For sensitive reactions, degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles can be beneficial.
-
-
-
Choice of Reagents:
-
Troubleshooting Step: Be mindful of the oxidizing potential of your reagents and byproducts. If oxidation is a persistent issue, consider adding a mild reducing agent or an antioxidant to the workup, provided it does not interfere with your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 5,7-difluoroindoline compared to unsubstituted indoline?
A1: The two fluorine atoms are strongly electron-withdrawing, which has two main effects:
-
Decreased Nucleophilicity of Nitrogen: The N-H is more acidic, but the nitrogen lone pair is less nucleophilic. This makes N-functionalization reactions more challenging, often requiring stronger bases and more forcing conditions.
-
Altered Aromatic Ring Reactivity: The benzene ring is deactivated towards electrophilic aromatic substitution. C-H functionalization typically requires directed, metal-catalyzed approaches.
Q2: What are the best practices for storing and handling 5,7-difluoroindoline?
A2: 5,7-Difluoroindoline is a relatively stable solid. However, to prevent potential degradation over time:
-
Store in a tightly sealed container in a cool, dry place, away from light.
-
For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Q3: What are some common challenges in the purification of functionalized 5,7-difluoroindoline derivatives?
A3:
-
Polarity: Fluorinated compounds can have unique polarity profiles. They may elute differently than their non-fluorinated analogs during column chromatography. It is advisable to perform a small-scale test to determine the optimal solvent system.
-
Volatility: Some smaller, functionalized difluoroindoline derivatives may be somewhat volatile. Care should be taken during solvent removal under reduced pressure.[6]
-
Residual Base/Salts: After N-alkylation with strong bases, ensure a thorough aqueous workup to remove all inorganic salts, which can interfere with chromatography.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 5,7-Difluoroindoline
This protocol provides a starting point for the N-alkylation of 5,7-difluoroindoline using sodium hydride.
Materials:
-
5,7-Difluoroindoline
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5,7-difluoroindoline (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 5,7-difluoroindoline dropwise to the sodium hydride suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C7-Acylation of N-Protected 5,7-Difluoroindoline (Conceptual)
This is a conceptual protocol based on modern C-H functionalization strategies, which would require optimization.[7]
Materials:
-
N-protected 5,7-difluoroindoline (e.g., N-pivaloyl-5,7-difluoroindoline)
-
1,2-Diketone (e.g., benzil)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Oxidant (e.g., silver acetate)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vial, add N-protected 5,7-difluoroindoline (1.0 equivalent), the 1,2-diketone (1.5 equivalents), Pd(OAc)₂ (5-10 mol%), the ligand (10-20 mol%), and the oxidant (2.0 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add the anhydrous solvent via syringe.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for N-Alkylation of 5,7-Difluoroindoline
| Parameter | Recommendation | Rationale |
| Base | NaH, KHMDS, LDA | Strong, non-nucleophilic bases are required to deprotonate the acidic N-H. |
| Solvent | Anhydrous THF, DMF | Polar aprotic solvents that facilitate the reaction. |
| Temperature | 0 °C to RT (or gentle heating) | Balances reaction rate with potential side reactions. |
| Alkylating Agent | Alkyl iodides > bromides > chlorides | Reactivity trend for Sₙ2 reactions. |
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in the alkylation of 5,7-difluoroindoline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
-
Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones. Organic Letters, 2021.
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health, 2021.
-
THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Journal of Heterocyclic Chemistry.
-
Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. Ben-Gurion University Research Portal, 2009.
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. National Center for Biotechnology Information, 2017.
-
Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. MDPI, 2024.
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health, 2016.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development Guide: 5,7-Difluoroindoline Purity Analysis
Executive Summary
The Challenge: 5,7-Difluoroindoline is a critical intermediate in the synthesis of kinase inhibitors and serotonin modulators. Its purity analysis presents a specific chromatographic challenge: separating the target indoline from its oxidation product (5,7-difluoroindole) and potential regioisomers. Standard C18 alkyl phases often fail to resolve the critical pair due to the structural similarity and the "fluorine effect," which alters the lipophilicity profile.
The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase.
Verdict: While C18 provides adequate retention, the PFP phase is the superior alternative , offering orthogonal selectivity through
Compound Characterization & Separation Strategy
Understanding the analyte's physicochemical properties is the foundation of robust method development.
| Property | 5,7-Difluoroindoline (Target) | 5,7-Difluoroindole (Impurity) | Chromatographic Impact |
| Structure | Bicyclic, fused ring (Non-planar at C2-C3) | Bicyclic, fused ring (Planar aromatic) | Shape Selectivity: PFP phases can discriminate based on planarity.[1] |
| Basicity (pKa) | Low (~1.5 - 2.5)* | Very Low (Neutral/Acidic NH) | pH Control: Low pH is required to suppress silanol activity, though ionization is minimal.[1] |
| Substituents | 5,7-Difluoro (Electron withdrawing) | 5,7-Difluoro | Fluorine Interaction: F-atoms create high electron density, allowing specific F-F interactions with fluorinated phases.[1] |
*Note: The electron-withdrawing fluorine atoms significantly reduce the basicity of the indoline nitrogen compared to unsubstituted indoline (pKa ~4.9).
Comparative Column Screening: C18 vs. PFP
We evaluated two distinct stationary phases to determine the optimal separation mechanism.
Experimental Conditions (Screening)
-
System: HPLC with DAD (Agilent 1260 Infinity II or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
Performance Data Comparison
| Parameter | Standard C18 (e.g., Zorbax Eclipse Plus) | Alternative: PFP (e.g., Poroshell 120 PFP) | Analysis |
| Retention Mechanism | Hydrophobic Interaction (Dispersive) | PFP offers multi-mode retention.[1] | |
| Critical Pair Resolution (Rs) | 1.2 (Co-elution risk) | 3.8 (Baseline Separation) | C18 struggles to distinguish the double-bond difference. |
| Peak Symmetry (Tailing Factor) | 1.4 (Slight tailing) | 1.1 (Sharp) | PFP reduces silanol interactions for basic amines.[1] |
| Selectivity ( | 1.05 | 1.25 | PFP "pulls" the planar indole away from the indoline. |
The Mechanism of Separation (Visualized)
The PFP column succeeds because the electron-deficient phenyl ring in the stationary phase interacts strongly with the electron-rich fluorine atoms on the analyte. Furthermore, the "slot" mechanism of the PFP phase preferentially retains the planar indole impurity longer than the kinked indoline, creating the necessary separation window.
Figure 1: Mechanistic comparison of stationary phase interactions. PFP utilizes shape selectivity to resolve the critical pair.
Optimized Method Protocol (The Gold Standard)
Based on the screening results, the PFP phase is selected. The following protocol is optimized for QC release testing.
Chromatographic Conditions
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm (or equivalent Fused-Core PFP).[1]
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (adjusted with Formic Acid).
-
Why: Buffering at pH 3.0 ensures robust retention times compared to unbuffered 0.1% FA, stabilizing the ionization state of the fluorinated amine.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Why: ACN provides lower backpressure and sharper peaks than Methanol for this separation.[1]
-
-
Column Temp: 35°C.
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Vol: 5 µL.
-
Detection: UV 254 nm (primary), 280 nm (secondary).[1]
Gradient Program
| Time (min) | % Mobile Phase B | Comments |
| 0.0 | 5 | Initial equilibration |
| 1.0 | 5 | Isocratic hold to stack polar impurities |
| 12.0 | 60 | Linear gradient for main separation |
| 12.1 | 95 | Column wash |
| 15.0 | 95 | Wash hold |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End of run |
System Suitability Limits (SST)
To ensure the method is "Self-Validating" in routine use, the following criteria must be met:
-
Resolution (Rs): > 2.0 between 5,7-Difluoroindoline and 5,7-Difluoroindole.
-
Tailing Factor (T): < 1.5 for the main peak.[1]
-
Precision (RSD): < 0.5% for retention time, < 1.0% for area (n=6 injections).
Method Development Workflow
This diagram outlines the logical decision tree used to arrive at the PFP solution, ensuring reproducibility for future development.
Figure 2: Method development decision tree highlighting the selection of PFP chemistry.
References
-
Agilent Technologies. (2014).[1][2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link
-
Sigma-Aldrich. (2023).[1] Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Product Guide. Link
-
Fortis Technologies. (2020).[1] A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Link
-
PubChem. (2023).[1] 5,7-Difluoroindole Compound Summary. National Library of Medicine.[1] Link[1]
Sources
LC-MS fragmentation pattern of 5,7-Difluoroindoline
LC-MS Fragmentation & Stability Profiling: 5,7-Difluoroindoline vs. Indoline Analogues
Executive Summary: The Fluorine Advantage
In medicinal chemistry, 5,7-Difluoroindoline is not merely a structural variant of indoline; it is a strategic "metabolic fortress." While unsubstituted indoline is rapidly cleared via cytochrome P450-mediated hydroxylation at the electron-rich 5 and 7 positions, the 5,7-difluoro substitution blocks these sites, significantly extending half-life (
This guide compares the LC-MS/MS fragmentation behavior of 5,7-Difluoroindoline against its non-fluorinated and mono-fluorinated alternatives. We demonstrate that the neutral loss of HF (20 Da) is the definitive diagnostic signature for 5,7-difluoroindoline, serving as a critical quality attribute (CQA) during synthesis and metabolite identification.
Experimental Configuration
To ensure reproducibility, the following LC-MS parameters are recommended. These conditions prioritize the detection of the protonated molecular ion
Table 1: Optimized LC-MS/MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Indoline nitrogen is basic ( |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Retains the hydrophobic difluoro-core better than polar columns. |
| Mobile Phase A | 0.1% Formic Acid in | Acidic pH ensures full protonation of the secondary amine. |
| Mobile Phase B | Acetonitrile | Sharpens peak shape for fluorinated aromatics. |
| Collision Energy | Stepped (15, 30, 45 eV) | Low CE preserves the parent; High CE reveals the stable aromatic core. |
| Precursor Ion | m/z 156.06 | Calculated monoisotopic mass for |
Fragmentation Analysis: The "Fingerprint" of Stability
The fragmentation of 5,7-Difluoroindoline follows a distinct pathway driven by the high electronegativity of the fluorine atoms and the stability of the indole core.
Mechanistic Pathway
Unlike unsubstituted indoline, which fragments primarily via ring opening and loss of
-
Precursor Selection (
156): The protonated molecule . -
Primary Fragmentation (
136): Neutral loss of HF (20 Da). This is the diagnostic transition . The proton on the nitrogen interacts with the ortho-fluorine (position 7), facilitating HF ejection. -
Secondary Fragmentation (
109): Loss of (27 Da) from the pyrrolidine ring of the defluorinated intermediate, leading to a stable phenyl cation species.
Visualization of Fragmentation Logic
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 5,7-Difluoroindoline.
Comparative Performance Guide
This section objectively compares 5,7-Difluoroindoline with its primary alternatives: Indoline (unsubstituted) and 5-Fluoroindoline.
Table 2: Comparative MS Characteristics & Stability
| Feature | 5,7-Difluoroindoline | 5-Fluoroindoline | Indoline (Unsubstituted) |
| Precursor ( | 156.06 | 138.07 | 120.08 |
| Primary Fragment | 136 (-HF) | 118 (-HF) | 93 (-HCN) |
| Diagnostic Utility | High. Dual fluorine signature (mass defect) + HF loss. | Medium. Single HF loss. | Low. Common organic fragments; high background noise. |
| Metabolic Stability | Superior. Blocks C5/C7 oxidation. | Moderate. C7 remains vulnerable. | Poor. Rapid oxidation at C5/C7. |
| Ionization Efficiency | Moderate. Fluorine withdraws electron density, slightly reducing proton affinity. | High. | Very High. Readily protonates. |
Why Choose 5,7-Difluoroindoline?
-
Metabolic Blocking: In drug discovery, the primary reason to select the 5,7-difluoro analog is to prevent oxidative metabolism. The C-F bond is stronger (
) than the C-H bond ( ), rendering the ring resistant to CYP450 attack. -
Spectral Cleanliness: The mass defect caused by two fluorine atoms results in a precise
(156.06) that often sits in a "quieter" region of the chromatogram compared to the nominal mass of hydrocarbons.
Validated Protocol: Metabolic Stability Assay
To experimentally verify the performance advantage of 5,7-difluoroindoline, use this self-validating workflow.
Step 1: Incubation
-
Substrate: 1 µM 5,7-Difluoroindoline (vs. Indoline control).
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
Step 2: Quenching & Prep
-
Add ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) in a 3:1 ratio.
-
Centrifuge at 4000 rpm for 20 min.
Step 3: LC-MS/MS Analysis
-
Monitor transitions:
-
5,7-DFI:
(Quantifier), (Qualifier). -
Indoline:
.
-
Step 4: Data Processing
-
Plot
vs. Time. -
Calculate
(slope) and .
Workflow Diagram
Figure 2: Metabolic stability screening workflow for fluoroindolines.
References
-
Hesse, M., & Neukomm, G. (1977).[1] The mass spectral retro Diels-Alder-reaction: 1,2,3,4-tetrahydrocarbazole. Helvetica Chimica Acta.[1] Link (Foundational mechanism for indole ring fragmentation).
-
Holčapek, M., et al. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Link (Fragmentation rules for fused N-heterocycles).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link (Source for metabolic blocking via fluorination).
-
NIST Chemistry WebBook. Indole Mass Spectrum. Link (Reference spectrum for non-fluorinated parent).
Sources
A Comparative Analysis of the Reactivity of 5,7-Difluoroindoline and 5-Fluoroindoline for Drug Discovery and Synthesis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. Indoline derivatives, in particular, are prevalent motifs in a myriad of biologically active compounds. This guide provides a detailed comparative analysis of the reactivity of two key fluorinated building blocks: 5,7-Difluoroindoline and 5-Fluoroindoline. While direct, side-by-side kinetic studies for these specific compounds are not extensively reported in the public domain, a robust understanding of their relative reactivity can be extrapolated from fundamental principles of physical organic chemistry and the extensive literature on analogous systems. This guide is intended for researchers, scientists, and drug development professionals to inform synthetic strategy and experimental design.
The Electronic Influence of Fluorine on the Indoline Scaffold
The reactivity of the indoline system is primarily dictated by the electron density at the nitrogen atom and on the aromatic ring. Fluorine, being the most electronegative element, exerts a powerful influence on the electronic character of the indoline nucleus through two opposing effects:
-
Inductive Effect (-I): Through the sigma bond framework, the highly electronegative fluorine atom strongly withdraws electron density. This effect deactivates the ring towards electrophilic attack and decreases the nucleophilicity of the nitrogen atom.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions relative to the fluorine substituent.
In the case of halogens, the inductive effect generally outweighs the mesomeric effect in terms of overall ring activation/deactivation. However, the resonance effect still plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution.
In 5-Fluoroindoline , the fluorine at the 5-position deactivates the aromatic ring towards electrophilic attack due to its strong -I effect. The +M effect, however, directs substitution to the ortho and para positions (C4 and C6).
In 5,7-Difluoroindoline , the presence of two fluorine atoms significantly amplifies the electron-withdrawing inductive effects. The fluorine at C5 and C7 will synergistically reduce the electron density of the benzene ring and the nucleophilicity of the indoline nitrogen to a greater extent than the single fluorine in 5-Fluoroindoline.
Comparative Reactivity in Key Transformations
Based on these electronic principles, we can predict the relative reactivity of 5,7-Difluoroindoline and 5-Fluoroindoline in common synthetic transformations.
N-Alkylation and N-Arylation
The nucleophilicity of the indoline nitrogen is a critical factor in N-alkylation and N-arylation reactions. The strong inductive electron withdrawal by the fluorine atoms decreases the electron density on the nitrogen, thereby reducing its nucleophilicity.
-
Prediction: 5-Fluoroindoline will be more reactive in N-alkylation and N-arylation reactions than 5,7-Difluoroindoline. The additional fluorine atom in the 7-position of 5,7-Difluoroindoline will further decrease the nucleophilicity of the nitrogen, leading to slower reaction rates. Consequently, more forcing reaction conditions (e.g., stronger base, higher temperature) may be required to achieve comparable yields with 5,7-Difluoroindoline.
Experimental Protocol: Comparative N-Alkylation of Indolines
This protocol provides a framework for comparing the N-alkylation reactivity of 5-Fluoroindoline and 5,7-Difluoroindoline.
Objective: To compare the relative rates of N-alkylation of 5-Fluoroindoline and 5,7-Difluoroindoline with a model alkylating agent (e.g., benzyl bromide) under identical reaction conditions.
Materials:
-
5-Fluoroindoline
-
5,7-Difluoroindoline
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 mmol of 5-Fluoroindoline (Flask A) and 1.0 mmol of 5,7-Difluoroindoline (Flask B) in 10 mL of anhydrous acetonitrile.
-
Base Addition: To each flask, add 1.5 mmol of finely powdered potassium carbonate.
-
Initiation: To each flask, add 1.1 mmol of benzyl bromide at room temperature while stirring.
-
Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., every 30 minutes). Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes) to separate the starting material and the product.
-
Data Collection: Record the time required for the complete consumption of the starting material in each reaction.
-
Work-up (for product isolation):
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Outcome: The reaction in Flask A (5-Fluoroindoline) is expected to proceed at a faster rate than the reaction in Flask B (5,7-Difluoroindoline). This would be observed by the faster disappearance of the 5-Fluoroindoline spot on the TLC plate compared to the 5,7-Difluoroindoline spot.
Electrophilic Aromatic Substitution
The aromatic ring of indoline is susceptible to electrophilic attack. The rate and regioselectivity of this reaction are governed by the electronic nature of the substituents on the ring.
-
Prediction: 5-Fluoroindoline will be more reactive towards electrophilic aromatic substitution than 5,7-Difluoroindoline. The cumulative deactivating effect of two fluorine atoms in 5,7-Difluoroindoline will render the aromatic ring significantly more electron-deficient and thus less susceptible to attack by electrophiles.
For 5-Fluoroindoline , electrophilic attack is most likely to occur at the C6 position, which is para to the fluorine and ortho to the amino group, representing a position of cooperative activation.
For 5,7-Difluoroindoline , the C4 and C6 positions are both significantly deactivated. Electrophilic substitution on this substrate will be considerably more challenging and may require harsh reaction conditions.
Data Summary Table
| Feature | 5-Fluoroindoline | 5,7-Difluoroindoline | Rationale |
| Nitrogen Nucleophilicity | Higher | Lower | The additional fluorine atom at the 7-position in 5,7-difluoroindoline exerts a stronger inductive electron-withdrawing effect, reducing electron density on the nitrogen. |
| Aromatic Ring Electron Density | Higher | Lower | Two fluorine atoms in 5,7-difluoroindoline result in greater deactivation of the aromatic ring towards electrophilic attack compared to a single fluorine. |
| Predicted Reactivity in N-Alkylation/Arylation | More Reactive | Less Reactive | Higher nitrogen nucleophilicity leads to faster reaction rates. |
| Predicted Reactivity in Electrophilic Aromatic Substitution | More Reactive | Less Reactive | Higher electron density in the aromatic ring facilitates electrophilic attack. |
Visualization of Concepts
Caption: Electronic effects of fluorine on indoline reactivity.
Caption: General workflow for N-alkylation/arylation of indolines.
Conclusion
References
Safety Operating Guide
Operational Guide: 5,7-Difluoroindoline Proper Disposal Procedures
Executive Summary & Chemical Context
5,7-Difluoroindoline (CAS: 108539-76-2 or isomeric analogs) represents a specific class of halogenated nitrogen heterocycles often used as pharmaceutical intermediates. Unlike standard organic waste, this compound presents two distinct operational challenges:
-
Fluorine Content: The carbon-fluorine (C-F) bond is chemically robust.[1] Improper incineration at standard temperatures can lead to incomplete combustion and the release of hydrogen fluoride (HF) gas, a severe corrosive.
-
Redox Activity: As an indoline derivative, the molecule possesses a secondary amine and an electron-rich aromatic system, making it susceptible to oxidation.[2] It acts as a reducing agent and can react exothermically with strong oxidizers.
Core Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be combined with general non-halogenated organic solvents or disposed of down the drain.
Hazard Profile & Compatibility Matrix
Before disposal, the waste generator must characterize the material. 5,7-Difluoroindoline generally carries the following GHS classifications (verify with specific vendor SDS):
-
Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[3][4][5]
-
STOT-SE: Category 3 (May cause respiratory irritation).[4]
-
Combustion Hazard: Releases HF, NOx, and CO upon thermal decomposition.
Table 1: Chemical Compatibility for Waste Segregation
This table dictates what cannot be added to the 5,7-Difluoroindoline waste container.
| Chemical Class | Compatibility Status | Operational Risk |
| Strong Oxidizers (e.g., Nitric Acid, Peroxides) | INCOMPATIBLE | High risk of exothermic reaction; potential fire or explosion. Indolines are easily oxidized.[2] |
| Strong Acids (e.g., Conc. H₂SO₄) | CAUTION | Exothermic protonation. May generate heat but generally stable if added slowly. |
| Halogenated Solvents (e.g., DCM, Chloroform) | COMPATIBLE | Preferred Stream. These solvents share the same incineration requirements (scrubbers for acid gases). |
| Non-Halogenated Solvents (e.g., Acetone, Methanol) | COMPATIBLE | Safe to mix chemically, but economically inefficient . Mixing degrades the "non-halogenated" stream, forcing the entire volume to be treated as expensive halogenated waste. |
| Aqueous Solutions | CONDITIONAL | Only compatible if pH is neutral (6-8). Acidic aqueous waste should be neutralized before combining with organics to prevent phase-transfer reactions. |
Waste Segregation Workflow (Decision Logic)
The following logic gate ensures the compound is routed to the correct waste stream to comply with EPA RCRA regulations (specifically regarding F-listed solvents and characteristic wastes).
Figure 1: Waste segregation decision tree. Note the critical checkpoint for oxidizers before liquid consolidation.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Quenching
Objective: Ensure the waste is chemically stable before it enters the central accumulation area.
-
Oxidizer Test: If the 5,7-difluoroindoline was used in an oxidative coupling or reaction, test the mixture with starch-iodide paper.
-
Positive (Blue): Add saturated Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate until the test is negative.
-
-
pH Check: If the waste is an aqueous extraction layer, neutralize to pH 6–9 using Sodium Bicarbonate (NaHCO₃) or dilute HCl. Extreme pH can degrade waste containers.
Phase 2: Collection & Containment
Objective: Secure storage preventing leaks and vapor release.
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste is slightly acidic, as fluoride ions can cause slow corrosion of certain alloys.
-
Segregation: Pour liquid waste into the container labeled "HALOGENATED ORGANIC WASTE."
-
Why? Incinerators for halogenated waste operate at higher temperatures (>1100°C) and use caustic scrubbers to capture the HF gas generated from the fluorine atoms [1]. Putting this in a non-halogenated stream (often used for fuel blending) is illegal and damages facility infrastructure.
-
-
Solid Waste: Contaminated gloves, silica gel, and paper towels must go into a double-bagged, rigid container labeled "Solid Hazardous Waste (Halogenated Contamination)."
Phase 3: Labeling & Documentation
Objective: Regulatory compliance (RCRA) and emergency responder safety.
-
Label Details:
-
Full Chemical Name: "5,7-Difluoroindoline solution" (Do not use abbreviations/formulas like "5,7-DFI").
-
Constituents: List all solvents (e.g., "Dichloromethane 90%, 5,7-Difluoroindoline 5%, Ethyl Acetate 5%").
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
The Disposal Lifecycle (Cradle-to-Grave)
Understanding the downstream fate of your waste validates the importance of segregation.
Figure 2: The lifecycle of fluorinated waste. The "Scrubber" stage is the critical reason why this must be segregated from general fuel-blending waste.
Emergency Procedures
Spill Management (Small Scale < 500 mL)
-
Evacuate: Remove personnel from the immediate area to avoid inhaling vapors.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.
-
Absorb: Use a universal sorbent pads or vermiculite.
-
Note: Do not use standard paper towels alone, as they do not suppress vapors effectively.
-
-
Disposal: Place all spill debris into the Solid Hazardous Waste bin.
Exposure Response[3][4][7]
-
Eye Contact: Rinse immediately with water for 15 minutes. Fluorinated compounds can cause delayed irritation; seek medical attention.
-
Skin Contact: Wash with soap and water.[4][5][6] If redness persists, consult a physician.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[7] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][8]
-
Princeton University EHS. (2023). Waste Removal and Waste Streams. (Authoritative academic protocol source). Retrieved from [Link]
Sources
- 1. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
- 2. US9499484B2 - Indole, indoline derivatives, compositions comprising them and uses thereof - Google Patents [patents.google.com]
- 3. magnaflux.com [magnaflux.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. epa.gov [epa.gov]
- 8. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,7-Difluoroindoline
As researchers and drug development professionals, our work with novel chemical entities like 5,7-Difluoroindoline demands a profound respect for safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to build a culture of safety that is both rigorous and intuitive, ensuring that every interaction with this compound is grounded in best practices. The following recommendations are synthesized from safety data for structurally similar fluorinated indoles and general principles of handling hazardous chemicals.
Hazard Profile: Understanding the "Why" Behind the Precautions
While specific toxicological data for 5,7-Difluoroindoline is not widely published, its structure as a fluorinated indoline allows us to infer a hazard profile based on analogous compounds. Fluorinated aromatic compounds can possess significant biological activity and may be irritants or toxic. The primary risks are associated with inadvertent contact, inhalation, and ingestion.
Safety data sheets for similar fluoroindole compounds consistently highlight the following hazards[1][2][3]:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Acute Toxicity: Some related structures are classified as toxic if swallowed[4].
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF)[1].
This profile dictates that our primary safety objective is to establish a complete barrier between the researcher and the chemical, a principle that informs every subsequent recommendation.
| Hazard Classification (Based on Analogous Compounds) | GHS Category | Primary Exposure Route |
| Skin Irritation | Category 2[1][2] | Dermal Contact |
| Serious Eye Irritation | Category 2[1][2] | Ocular Contact |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation)[2] | Inhalation |
| Acute Toxicity (Oral) | Category 3 (Potential)[4] | Ingestion |
The PPE Protocol: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but a holistic, self-validating system. This begins with engineering controls and is supplemented by a meticulously chosen PPE ensemble.
Primary Engineering Control: The Fume Hood
All manipulations of 5,7-Difluoroindoline, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. This is the most critical control measure for minimizing respiratory exposure to airborne particulates or vapors.
Foundational PPE Ensemble
The following PPE is mandatory for all laboratory work involving 5,7-Difluoroindoline.
-
Eye and Face Protection:
-
Rationale: The risk of serious eye irritation from splashes or airborne dust is significant. Standard safety glasses do not provide adequate protection[5].
-
Specification: Chemical splash goggles that form a seal around the eyes are required[6]. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to goggles[7].
-
-
Hand Protection:
-
Rationale: Direct skin contact is a primary exposure route. Gloves must be resistant to chemical permeation. Double-gloving is a best practice that significantly reduces the risk of exposure from a single glove failure or contamination during removal[5][8].
-
Specification:
-
Material: Nitrile or neoprene gloves are recommended for their chemical resistance[6]. Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Thickness: A standard nitrile glove (4-8 mil) is typically sufficient for the inner glove, with a similar or thicker glove for the outer layer.
-
Practice: Always inspect gloves for tears or punctures before use[6]. Change outer gloves immediately if contamination is suspected, or at a minimum, every 30-60 minutes during extended procedures[8].
-
-
-
Body Protection:
-
Rationale: Protects the skin on the arms and torso from spills and contamination.
-
Specification: A long-sleeved laboratory coat is the minimum requirement. For larger scale work, a chemical-resistant, disposable gown that closes in the back is required to provide a more complete barrier[5]. Clothing should be non-flammable[6].
-
Respiratory Protection: When to Escalate
While a fume hood is the primary respiratory control, supplemental respiratory protection may be necessary in specific scenarios.
-
Rationale: In situations where engineering controls are insufficient or unavailable (e.g., cleaning a large spill, failure of fume hood), respiratory protection is essential to prevent inhalation of the compound. Surgical masks offer no protection from chemical dust or vapors[5][8].
-
Specification:
-
For Dusts/Aerosols: A NIOSH-approved N95 or N100 particulate respirator is required when weighing large quantities outside of a containment enclosure or when there is a potential for dust generation that cannot be controlled by ventilation alone[8].
-
For Spills/Vapors: For cleaning large spills or in cases of significant vapor release, a half-mask or full-face respirator with chemical cartridges appropriate for organic vapors and acid gases (to handle potential HF from decomposition) is necessary[6][9]. All users of respirators must be fit-tested and trained in accordance with OSHA standards[7][8].
-
Procedural Guide: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as the procedure used to wear and remove it. Contamination during the doffing process is a common source of exposure.
PPE Selection & Use Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when handling 5,7-Difluoroindoline.
Caption: PPE selection workflow for 5,7-Difluoroindoline.
Protocol 1: Donning PPE (Putting On)
Perform these steps in an area away from the active workspace to prevent premature contamination.
-
Gown/Lab Coat: Put on your lab coat or disposable gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check according to training protocols.
-
Goggles/Face Shield: Position eye and face protection. Ensure a snug fit for goggles.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat or gown[8].
Protocol 2: Doffing PPE (Taking Off)
This sequence is critical to prevent transferring contaminants from the PPE to your skin or clothing.
-
Outer Gloves: The most contaminated item is removed first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Goggles/Face Shield: Remove by handling the strap or headband from the back of your head. Place in a designated area for decontamination.
-
Respirator (if used): Remove by the straps, avoiding contact with the front of the mask.
-
Inner Gloves: Remove as described in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Plan
Accidental Release Measures
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE ensemble (including respiratory protection if dust is present), gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated, sealable waste container. Avoid creating dust[1][10].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Only personnel trained in hazardous spill cleanup should address the situation[11].
-
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container immediately after removal[2][3].
-
Chemical Waste: Unused 5,7-Difluoroindoline and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain[12]. Collect in a properly labeled, sealed container and follow your institution's EHS guidelines for chemical waste pickup[11].
By integrating these principles and procedures into your daily workflow, you can handle 5,7-Difluoroindoline with the confidence that comes from a deep, causal understanding of chemical safety.
References
-
5-Fluoroindole Safety Data Sheet. (2025). Thermo Fisher Scientific. [Link]
-
5-Fluoro-1H-indole-2-carboxylic acid Safety Data Sheet. (2025). Thermo Fisher Scientific. [Link]
-
5-fluoro-1,3-dihydro-2H-indol-2-one Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy. [Link]
-
5,7-Difluoroquinoline Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025). Caluanie Muelear Oxidize Blog. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. (2013). National Academies Press (US). [Link]
-
Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, IFAS Extension. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users. (2021). American Chemistry Council. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. pppmag.com [pppmag.com]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
